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  • Product: Atazanavir N2-Descarboxymethyl
  • CAS: 1028634-76-5

Core Science & Biosynthesis

Foundational

Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5): A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atazanavir N2-Descarboxymethyl, a critical process-related impurity and potential degradation product of the antiretroviral drug Atazanavir. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of Atazanavir N2-Descarboxymethyl, a critical process-related impurity and potential degradation product of the antiretroviral drug Atazanavir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, formation pathways, analytical methodologies for identification and quantification, and its significance in the context of pharmaceutical quality and regulatory compliance.

Introduction: The Significance of Impurity Profiling in Atazanavir

Atazanavir is a potent azapeptide protease inhibitor widely used in the treatment of HIV-1 infection. As with any pharmaceutical active pharmaceutical ingredient (API), a thorough understanding and control of impurities are paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control of impurities. Atazanavir N2-Descarboxymethyl is a known impurity of Atazanavir, and its presence in the drug substance or product must be carefully monitored and controlled. This guide will delve into the technical aspects of this specific impurity, providing the necessary knowledge for its effective management throughout the drug development lifecycle.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Atazanavir N2-Descarboxymethyl is essential for the development of robust analytical methods and for predicting its behavior in various matrices.

PropertyValueSource(s)
CAS Number 1028634-76-5
Molecular Formula C36H50N6O5
Molecular Weight 646.83 g/mol
Appearance Typically a solid
Storage 2-8°C Refrigerator

Formation and Synthesis

Atazanavir N2-Descarboxymethyl is primarily considered a degradation product of Atazanavir, though it could also potentially arise as a process-related impurity during synthesis.

Formation through Degradation

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance and identifying its degradation products. Atazanavir has been shown to be susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The formation of Atazanavir N2-Descarboxymethyl is most prominently observed under basic hydrolytic conditions.

The proposed mechanism for the formation of Atazanavir N2-Descarboxymethyl from Atazanavir is the hydrolysis of the carbamate functional group on the L-tert-leucine moiety. This reaction results in the removal of the methoxycarbonyl group, leading to a primary amine.

G Atazanavir Atazanavir (C38H52N6O7) Impurity Atazanavir N2-Descarboxymethyl (C36H50N6O5) Atazanavir->Impurity Base Hydrolysis (e.g., NaOH) Methanol Methanol (CH3OH) Impurity->Methanol CO2 Carbon Dioxide (CO2) Impurity->CO2 G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Dissolve Dissolve Sample->Dissolve Filter Filter Dissolve->Filter Injection Injection Filter->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Exploratory

Atazanavir N2-Descarboxymethyl: A Comprehensive Technical Guide to Impurity Profiling and Reference Standard Qualification

Executive Summary In the development and quality control of antiretroviral therapies, impurity profiling is not merely a regulatory checkpoint; it is a fundamental mechanistic puzzle. Atazanavir, a potent azapeptide HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of antiretroviral therapies, impurity profiling is not merely a regulatory checkpoint; it is a fundamental mechanistic puzzle. Atazanavir, a potent azapeptide HIV protease inhibitor, is structurally complex and susceptible to specific degradation pathways under environmental stress[1]. One of the most critical degradation products and process impurities is Atazanavir N2-Descarboxymethyl , formally recognized as the Atazanavir Amine Analog (USP)[2].

This whitepaper provides an in-depth technical framework for understanding the chemical behavior of this impurity, the causality behind its formation, and a self-validating analytical methodology for its isolation and quantification using high-purity reference standards.

Chemical Identity & Structural Significance

Atazanavir contains two terminal carbamate groups (methoxycarbonylamino moieties) that protect its internal amino acid framework. The N2-Descarboxymethyl impurity is formed when one of these protective groups is lost, exposing a reactive amine[3]. This structural alteration significantly shifts the molecule's polarity, pKa, and chromatographic behavior.

Table 1: Physicochemical Properties of Atazanavir N2-Descarboxymethyl

ParameterSpecification
Chemical Name Methyl [(S)-1-{[(2S,3S)-4-{2-[(S)-2-amino-3,3-dimethylbutanoyl]-1-[4-(pyridin-2-yl)benzyl]hydrazineyl}-3-hydroxy-1-phenylbutan-2-yl]amino}-3,3-dimethyl-1-oxobutan-2-yl]carbamate[4]
Pharmacopeial Status Atazanavir Amine Analog (USP)[2]
CAS Registry Number 1028634-76-5[3]
Molecular Formula C36H50N6O5[3]
Molecular Weight 646.82 g/mol [3]
Recommended Storage -20°C (Centrifuge vial prior to cap removal to maximize recovery)[3]

Mechanistic Pathway of Degradation

Understanding why an impurity forms is the first step in controlling it. Forced degradation studies reveal that Atazanavir is particularly vulnerable to alkaline and acidic hydrolysis[5].

The Causality of Cleavage: The carbamate linkage in Atazanavir acts as an ester-amide hybrid. Under alkaline stress, nucleophilic attack by hydroxide ions targets the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate that rapidly collapses, expelling the amine and forming a carbonate derivative. Subsequent decarboxylation yields the free amine—Atazanavir N2-Descarboxymethyl[5].

DegradationPathway A Atazanavir API (Protected Amine) B Hydrolytic Stress (Alkaline/Acidic) A->B Environmental Exposure C Carbamate Cleavage Loss of Methoxycarbonyl B->C Nucleophilic Attack D N2-Descarboxymethyl (Free Amine Impurity) C->D Decarboxylation

Fig 1: Mechanistic degradation pathway of Atazanavir to its N2-Descarboxymethyl impurity.

Analytical Methodology & Causality

To accurately quantify Atazanavir N2-Descarboxymethyl, we must exploit the structural differences between the impurity and the parent API. Because the impurity possesses a free amine, it is significantly more polar than Atazanavir.

Methodological Rationale

Table 2: Optimized Gradient RP-HPLC Parameters

ParameterConditionCausality / Rationale
Stationary Phase C8 or C18 (e.g., 150 x 4.6 mm, 2.7 µm)[6],[5]C8 mitigates excessive retention of the highly hydrophobic parent API, improving throughput[5].
Mobile Phase A 0.02M Potassium Phosphate Buffer (pH 3.5 - 4.0)[6],[5]Critical: Protonates basic nitrogens, suppressing secondary interactions with residual silanols that cause peak tailing[6].
Mobile Phase B Acetonitrile (ACN) or Methanol[6],[5]Modulates elution strength. A gradient is required due to the vast polarity difference between the impurity and API.
Flow Rate 1.0 mL/min[6],[5]Balances optimal linear velocity with system backpressure.
Detection PDA/UV at 225 nm or 250 nm[6],[5]Captures the conjugated pi-systems of the pyridine rings present in both molecules[5].
Step-by-Step Protocol: Chromatographic Isolation
  • Standard Preparation: Accurately weigh 5.0 mg of the Atazanavir N2-Descarboxymethyl reference standard. Dissolve in 5.0 mL of Methanol to create a 1.0 mg/mL stock. Causality: Methanol ensures complete solubilization of the hydrophobic backbone while remaining miscible with the aqueous mobile phase[6].

  • Sample Spiking: Spike the Atazanavir API sample with the reference standard at 0.1%, 0.5%, and 1.0% levels relative to the nominal API concentration.

  • Mobile Phase Equilibration: Flush the column with 90% Mobile Phase A until the baseline stabilizes. Causality: Establishing a stable hydration layer on the stationary phase is critical for the reproducible retention of the polar descarboxymethyl amine.

  • Gradient Elution Execution: Inject 20 µL of the sample[6]. Initiate the gradient, ramping from 10% to 85% Mobile Phase B over 15 minutes. Causality: The initial high-aqueous environment retains the polar impurity (eluting first), while the organic ramp efficiently sweeps the strongly retained parent Atazanavir off the column.

Self-Validating System Suitability

A robust analytical method must be a self-validating system. You cannot trust the quantification if you cannot mathematically prove the system's integrity during the run.

Self-Validation Criteria:

  • Resolution ( Rs​ ): The resolution between Atazanavir and Atazanavir N2-Descarboxymethyl must be ≥1.5 . If Rs​ drops, the pH of the buffer has likely drifted, causing the amine to deprotonate and shift its retention time.

  • Spike Recovery: The recovery of the spiked N2-Descarboxymethyl standard must fall within 90.0% - 110.0%[6].

  • Mass Balance: During forced degradation profiling, the sum of the remaining API and all quantified impurities (including N2-Descarboxymethyl) must approximate 100%. A deviation indicates the formation of undetected volatile or polymeric degradants.

AnalyticalWorkflow S1 1. Sample Preparation Spike API with Reference Standard S2 2. Chromatographic Separation RP-HPLC (C8/C18) at pH 3.5 S1->S2 Injection (20 µL) S3 3. UV & MS Detection PDA (250nm) & ESI-MS/MS S2->S3 Gradient Elution S4 4. Data Validation Resolution > 1.5, Recovery 90-110% S3->S4 Algorithmic Integration

Fig 2: Self-validating analytical workflow for impurity profiling and quantification.

Conclusion

The use of a highly purified Atazanavir N2-Descarboxymethyl reference standard is non-negotiable for rigorous pharmaceutical quality control. By understanding the hydrolytic causality behind its formation and leveraging targeted pH-controlled gradient chromatography, analytical scientists can ensure baseline resolution, accurate quantification, and ultimate regulatory compliance.

References

  • United States Biological.
  • The Pure Chem.
  • Pharmaffiliates.
  • Der Pharma Chemica. "Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms."
  • Elsevier / NIH.
  • BenchChem.

Sources

Foundational

Origin and Formation of Atazanavir N2-Descarboxymethyl Impurity: A Mechanistic and Analytical Guide

Introduction Atazanavir is a potent, once-daily aza-peptide HIV-1 protease inhibitor that prevents the maturation of infectious virions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Atazanavir is a potent, once-daily aza-peptide HIV-1 protease inhibitor that prevents the maturation of infectious virions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins[1][2]. Due to its complex molecular architecture—featuring a highly substituted carbohydrazide (aza-dipeptide) backbone and multiple chiral centers—the synthesis and long-term storage of Atazanavir are susceptible to the formation of specific related substances[2].

Among these, the Atazanavir N2-Descarboxymethyl impurity (CAS: 1028634-76-5) represents a critical quality attribute that must be strictly monitored to ensure therapeutic efficacy and safety[3][4]. This technical guide provides an in-depth analysis of the mechanistic origins, analytical quantification, and mitigation strategies for this specific impurity.

Structural Vulnerabilities and Mechanistic Origins

Atazanavir (C38H52N6O7) contains two N-(methoxycarbonyl)-L-tert-leucine moieties capping its aza-dipeptide core[5]. The N2-Descarboxymethyl impurity (C36H50N6O5) is characterized by the absence of one of these methoxycarbonyl (-COOCH3) groups, specifically at the N2 position of the hydrazine analog backbone[3]. The formation of this impurity is driven by two distinct chemical pathways:

A. Process-Related Origin (Synthetic Carryover)

The convergent synthesis of Atazanavir typically involves the SN2 coupling of an N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine intermediate with a chloromethyl ketone, followed by a highly diastereoselective reduction using lithium tri-tert-butoxyaluminum hydride to establish the desired syn-1,2-amino alcohol via Felkin-Anh control[5][6].

If the initial acylation of the benzyl hydrazine intermediate with N-(methoxycarbonyl)-L-tert-leucine is incomplete, the resulting des-methoxycarbonyl intermediate can inadvertently participate in the subsequent coupling and reduction steps. Because this unacylated intermediate shares similar solubility and reactivity profiles with the target molecule, it is carried forward through the synthetic cascade, ultimately yielding the N2-Descarboxymethyl impurity in the final Active Pharmaceutical Ingredient (API) batch[6][7].

B. Degradation-Related Origin (Carbamate Hydrolysis)

Post-synthesis, Atazanavir is vulnerable to hydrolytic degradation. The methyl carbamate linkage is an ester-amide hybrid that can undergo hydrolysis under extreme pH or thermal stress[2]. Acidic or basic conditions catalyze the nucleophilic attack of water on the carbonyl carbon of the methoxycarbonyl group. This leads to the expulsion of methanol and subsequent decarboxylation, yielding the free amine at the N2 position and forming the descarboxymethyl degradation product.

MechanisticPathway cluster_Process Process-Related Pathway cluster_Degradation Degradation-Related Pathway API Atazanavir API (C38H52N6O7) Stress Hydrolytic / Thermal Stress (Moisture, pH) API->Stress Exposure Impurity Atazanavir N2-Descarboxymethyl (C36H50N6O5) Hydrazine Benzyl Hydrazine Intermediate Acylation Incomplete Acylation (Deficient Reagent) Hydrazine->Acylation Synthesis Acylation->Impurity Carried Forward Cleavage Carbamate Hydrolysis (Loss of -COOCH3) Stress->Cleavage Degradation Cleavage->Impurity Formation

Mechanistic pathways for the formation of Atazanavir N2-Descarboxymethyl impurity.

Quantitative Data & Impurity Profiling

To accurately track the impurity during drug development, it is essential to understand its physicochemical deviations from the parent API. The loss of the methoxycarbonyl group results in a measurable mass shift and altered polarity.

ParameterAtazanavir (API)Atazanavir N2-Descarboxymethyl
CAS Number 198904-31-3[1]1028634-76-5[3]
Molecular Formula C38H52N6O7[2]C36H50N6O5[3]
Molecular Weight 704.9 g/mol [2]646.82 g/mol [3]
Structural Difference Intact N-methoxycarbonyl groupsLoss of one methoxycarbonyl group
Primary Origin Target Active Pharmaceutical IngredientProcess-related carryover / Degradation

Analytical Methodologies: HPLC-MS/MS Protocol

To ensure a self-validating and reproducible impurity profiling system, a stability-indicating Reversed-Phase Ultra Performance Liquid Chromatography (RP-UPLC) method coupled with Mass Spectrometry is required[8]. The following step-by-step methodology details the isolation and quantification of the N2-Descarboxymethyl impurity.

Step 1: Sample Preparation & Forced Degradation
  • Control Sample : Dissolve Atazanavir API in a diluent of 50:50 water/acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress Sample : Treat 1.0 mg/mL Atazanavir with 0.1 N HCl (acidic) or 0.1 N NaOH (basic) and subject to thermal stress at 60°C for 24 hours to intentionally induce carbamate cleavage[2]. Neutralize the samples prior to injection to protect the column stationary phase.

Step 2: Chromatographic Separation
  • Column Selection : Utilize an Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm particle size)[8]. Causality: The sub-2-micron particles provide high theoretical plate counts, which is essential for resolving the closely eluting descarboxymethyl impurity from the structurally similar intact API.

  • Mobile Phase : Phase A consists of 0.01 M monobasic potassium hydrogen phosphate buffer. Crucial Step: Adjust the pH to 3.6[8]. This specific pH ensures the basic nitrogen atoms of the aza-peptide backbone remain fully protonated, preventing peak tailing and ensuring consistent retention times. Phase B is LC-MS grade acetonitrile[8].

  • Gradient Profile : Execute a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 0.4 mL/min[8].

Step 3: Detection & MS/MS Quantification
  • UV Detection : Monitor the eluent at 240 nm for preliminary quantification against a certified N2-Descarboxymethyl reference standard[8].

  • Mass Spectrometry : Utilize Electrospray Ionization (ESI) in positive mode. Monitor the precursor-to-product ion transitions. Atazanavir will exhibit a parent ion at m/z 705.4 [M+H]+, while the N2-Descarboxymethyl impurity will appear at m/z 647.4 [M+H]+. The precise mass shift of -58 Da definitively confirms the loss of the methoxycarbonyl group.

Mitigation Strategies in Drug Development

To suppress the formation of the N2-Descarboxymethyl impurity and maintain API integrity, strict controls must be implemented across both upstream synthesis and downstream formulation:

  • Synthetic Controls : Ensure a stoichiometric excess of N-(methoxycarbonyl)-L-tert-leucine during the early acylation of the benzyl hydrazine intermediate[5]. Implement in-process HPLC monitoring to confirm complete conversion (≥99%) before proceeding to the SN2 coupling step[6]. This prevents the unacylated precursor from propagating through the aza-dipeptide assembly.

  • Formulation Controls : Because the carbamate linkage is susceptible to hydrolysis, Atazanavir sulfate formulations must be rigorously protected from moisture. The use of desiccant packaging, low-moisture excipients, and stringent control of the microenvironmental pH in the solid state are critical to preventing long-term degradation[2].

References

  • Pharmaffiliates . Atazanavir-impurities. Available at:[Link]

  • PubMed (NIH) . Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Available at:[Link]

  • ACS Publications . An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Available at: [Link]

  • American Chemical Society . An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of Atazanavir N2-Descarboxymethyl

Target Audience: Analytical Researchers, QC Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Mechanistic Background Atazanavir (ATV) is an azapeptide HIV-1 protease inhibitor critical to mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, QC Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Mechanistic Background

Atazanavir (ATV) is an azapeptide HIV-1 protease inhibitor critical to modern antiretroviral therapy[1]. During active pharmaceutical ingredient (API) synthesis or lifecycle degradation, various impurities can emerge. One of the most critical is Atazanavir N2-Descarboxymethyl (CAS: 1028634-76-5), a process impurity and known in vivo metabolite (M5) formed via N-dealkylation on the non-prime side of the molecule[2][3].

The loss of the protective methoxycarbonyl group exposes a basic amine moiety. This structural shift significantly alters the molecule's polarity, solubility, and pKa compared to the parent ATV drug. Regulatory frameworks, including USP monographs and the ICH Q2(R2) guidelines, mandate stringent control and baseline resolution of such impurities to ensure drug safety and efficacy[4][5].

Analytical Strategy & Causality in Method Design

Developing a robust method for an amine-containing impurity requires anticipating and mitigating secondary chromatographic interactions. As a Senior Application Scientist, it is critical to design the method around the specific physicochemical vulnerabilities of the target analyte:

  • Stationary Phase Selection: The exposed amine in Atazanavir N2-Descarboxymethyl acts as a strong hydrogen bond donor/acceptor and readily interacts with residual ionized silanols (Si-O⁻) on standard silica supports. This phenomenon leads to severe peak tailing and poor resolution. To prevent this, a high-purity, extensively end-capped C18 or C8 column is strictly required to block residual silanols[1][6].

  • Mobile Phase & pH Control: To further suppress silanol ionization, the aqueous mobile phase must be acidic. Using a potassium dihydrogen phosphate buffer adjusted to pH 3.0 ensures that the silica surface remains largely protonated (Si-OH). Simultaneously, it guarantees that the amine group on the impurity is fully ionized, locking it into a single protonation state for sharp, reproducible elution[1][7].

  • Detection Wavelength: UV detection at 250 nm is selected because it captures the maximum absorbance of the aromatic pyridine and phenyl rings present in both ATV and the N2-Descarboxymethyl impurity, offering an optimal signal-to-noise ratio for low-level quantification[1][8].

Method Development Workflow

The following diagram illustrates the logical progression from target profiling to regulatory validation, ensuring a scientifically sound method lifecycle.

MethodDev N1 1. Target Profiling ATV & N2-Descarboxymethyl N2 2. Stationary Phase End-capped C18/C8 N1->N2 Physico-chemical evaluation N3 3. Mobile Phase pH 3.0 Buffer to suppress silanols N2->N3 Peak tailing mitigation N4 4. Gradient Tuning Resolution (Rs) > 2.0 N3->N4 Selectivity optimization N5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy N4->N5 Method stabilization N6 6. Final QC Protocol Routine Batch Release N5->N6 Regulatory compliance

Caption: Logical workflow for Atazanavir N2-Descarboxymethyl HPLC method development and validation.

Experimental Protocols

This section outlines a detailed methodology. The inclusion of rigorous System Suitability Testing (SST) ensures the protocol acts as a self-validating system —preventing the analysis of samples if the chromatographic environment is compromised.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterCondition
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.02 M KH₂PO₄ Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm (UV/PDA)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Isocratic hold to stabilize baseline
15.04555Linear gradient to elute impurities
20.04555Isocratic hold to elute parent ATV
22.07030Return to initial conditions
25.07030Column re-equilibration
Step-by-Step Execution

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 2.72 g of Potassium dihydrogen orthophosphate (KH₂PO₄) in 1000 mL of Milli-Q water to yield a 0.02 M solution.

  • Adjust the pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (OPA). (Causality Note: Precise pH control is critical to ensure the amine moiety of the impurity remains fully protonated, preventing retention time drift).

  • Filter through a 0.45 µm membrane filter and sonicate for 10 minutes to degas.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).

  • Impurity Stock Solution: Accurately weigh 10 mg of Atazanavir N2-Descarboxymethyl reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • API Sample Solution: Accurately weigh 50 mg of Atazanavir Sulfate API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (Concentration: 1.0 mg/mL).

  • System Suitability (SST) Solution: Spike 1.5 mL of the Impurity Stock Solution into 50 mL of the API Sample Solution to achieve a 0.15% (w/w) impurity concentration relative to the API.

Step 3: System Suitability Testing (Self-Validation) Before analyzing unknown batches, the system must self-validate by injecting the SST Solution in replicate (n=5). Acceptance Criteria:

  • Resolution ( Rs​ ) between Atazanavir and N2-Descarboxymethyl must be > 2.0 .

  • Tailing factor ( Tf​ ) for the impurity peak must be ≤ 1.5 .

  • Relative Standard Deviation (%RSD) of the impurity peak area must be ≤ 2.0% .

Method Validation (ICH Q2(R2) Framework)

The optimized method was validated according to the ICH Q2(R2) guidelines for analytical procedures, ensuring it is fit for its intended purpose[4].

  • Specificity & Forced Degradation: The API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal at 60°C, and UV light). The N2-Descarboxymethyl peak was evaluated using a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold), proving no co-elution with other degradants like Impurity A or Impurity 5[7][9].

  • Linearity, LOD, and LOQ: Linearity was established from the LOQ up to 150% of the specification limit (0.15%). The correlation coefficient ( R2 ) exceeded 0.999[10].

  • Accuracy & Precision: Spike recovery experiments at 50%, 100%, and 150% levels demonstrated excellent accuracy. Method precision (repeatability) yielded an RSD of < 1.5%[8][11].

Table 3: Summary of Validation Data

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at impurity RTComplies (Peak Purity Passed)
Linearity Range LOQ to 150% of spec limit0.05 µg/mL to 2.25 µg/mL
Correlation Coefficient ( R2 ) ≥ 0.9990.9998
Limit of Detection (LOD) S/N ≥ 30.015 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.05 µg/mL
Accuracy (Recovery %) 90.0% – 110.0%99.2% – 101.5%
Method Precision (%RSD) ≤ 5.0% (for impurities)1.2%

Conclusion

The developed RP-HPLC-UV method provides a highly specific, robust, and self-validating approach for the quantification of Atazanavir N2-Descarboxymethyl. By understanding the chemical causality—specifically the interaction between the impurity's exposed amine and the stationary phase—the method utilizes targeted end-capping and precise pH control to deliver superior chromatographic performance suitable for routine QC and stability testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu | 4

  • Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate | nih.gov | 1

  • Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC | ijcsrr.org | 11

  • Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms | derpharmachemica.com | 7

  • Atazanavir N2-Descarboxymethyl - Data Sheet | usbio.net | 2

  • (PDF) A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form | researchgate.net | 10

  • Journal of Advanced Scientific Research DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD | sciensage.info | 9

  • atazanavir M5 - ClinPGx | clinpgx.org | 3

  • Atazanavir Sulfate Assay via Ph. Eur. 2898 | phenomenex.com | 6

  • A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form | scispace.com | 8

  • Atazanavir Sulfate - USP-NF | usp.org | 5

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of Atazanavir N2-Descarboxymethyl

Introduction and Scientific Rationale Atazanavir is a highly efficacious azapeptide protease inhibitor widely prescribed for the management of Human Immunodeficiency Virus (HIV-1) 1[1]. Due to its complex chemical archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Atazanavir is a highly efficacious azapeptide protease inhibitor widely prescribed for the management of Human Immunodeficiency Virus (HIV-1) 1[1]. Due to its complex chemical architecture, the Active Pharmaceutical Ingredient (API) is susceptible to various degradation pathways during manufacturing, storage, and in vivo metabolism 2[2].

A critical degradation product and known impurity is Atazanavir N2-Descarboxymethyl (also designated as Atazanavir Amine Analog, USP; Molecular Weight: 646.82) 3[3]. This impurity is generated via carbamate hydrolysis, resulting in the loss of the methoxycarbonyl group and the exposure of a secondary amine 4[4]. Because the exposed amine fundamentally alters the molecule's polarity and ionization efficiency, standard UV-based chromatographic methods often lack the sensitivity and specificity required for trace-level detection.

This application note outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify Atazanavir N2-Descarboxymethyl at parts-per-billion (ppb) levels, ensuring rigorous quality control and accurate pharmacokinetic monitoring 5[5].

Pathway ATV Atazanavir API (MW: 704.9) Hydrolysis Carbamate Hydrolysis (Loss of Methoxycarbonyl) ATV->Hydrolysis Acid/Base Stress Descarb Atazanavir N2-Descarboxymethyl (MW: 646.8) Hydrolysis->Descarb Degradation Product

Caption: Degradation pathway of Atazanavir yielding the N2-Descarboxymethyl impurity via hydrolysis.

Experimental Design and Causality

To build a trustworthy and reproducible assay, every step of the methodology must be grounded in chemical causality.

Chromatographic Strategy

We employ a sub-2-micron Bridged Ethyl Hybrid (BEH) C18 column. Causality: The BEH particle technology withstands a wide pH range and minimizes secondary silanol interactions. This is critical because the free secondary amine of the N2-Descarboxymethyl impurity typically causes severe peak tailing on standard silica columns. The mobile phase utilizes 10 mM ammonium formate buffered with 0.1% formic acid (pH ~3.0). Causality: The acidic environment ensures the secondary amine remains fully protonated, maximizing the [M+H]+ precursor ion yield in positive electrospray ionization (ESI+) mode while maintaining stable retention times 6[6].

Extraction Methodology

To ensure a self-validating system free of matrix interference, Liquid-Liquid Extraction (LLE) is utilized [[7]](7]. Causality: By extracting the sample into an organic layer (e.g., methyl tert-butyl ether), we selectively partition the lipophilic analytes while precipitating proteins and leaving highly polar matrix components (like salts and endogenous phospholipids) in the aqueous layer. This drastically reduces ion suppression in the MS source, ensuring linear detector response.

Workflow S1 Sample Prep (LLE / SPE) S2 UHPLC (BEH C18) S1->S2 S3 ESI+ MS/MS (MRM Mode) S2->S3 S4 Quantification (Data Analysis) S3->S4

Caption: Experimental workflow for extraction and LC-MS/MS quantification of the target impurity.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Mass Spectrometry (MRM) Conditions

Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Atazanavir705.4168.15035
Atazanavir N2-Descarboxymethyl647.4168.15032
Atazanavir-d9 (Internal Standard)714.5168.15035

Self-Validating Protocol: Step-by-Step

Step 1: Preparation of Calibration Standards
  • Accurately weigh and dissolve the Atazanavir N2-Descarboxymethyl reference standard in 100% Methanol to yield a 1 mg/mL stock solution.

  • Prepare working solutions via serial dilution using 50% Methanol in water.

    • Causality: Utilizing 50% Methanol prevents the lipophilic analyte from adsorbing to the walls of glass volumetric flasks, a common source of non-linear calibration curves at trace levels.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of the sample (plasma or solubilized API matrix) into a clean 2 mL microcentrifuge tube.

  • Spike with 10 µL of Atazanavir-d9 Internal Standard (IS) working solution (500 ng/mL).

    • Causality: The deuterated IS co-elutes with the target analytes, experiencing identical matrix suppression in the ESI source. This creates a self-validating system where the Analyte/IS area ratio remains constant despite absolute signal fluctuations 7[7].

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass vial.

Step 3: Evaporation and Reconstitution
  • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Strict temperature control (≤40°C) prevents the thermal degradation of the N2-Descarboxymethyl impurity.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and transfer to an autosampler vial.

    • Causality: Reconstituting in the exact initial mobile phase conditions prevents solvent mismatch at the column head, ensuring sharp, symmetrical peak shapes.

Step 4: System Suitability Testing (SST)

Before batch acquisition, validate the system integrity:

  • Inject Reagent Blank: Must show no peaks at the retention times of the analyte or IS (validates zero column carryover).

  • Inject Zero Sample (Matrix + IS): Ensures the IS does not contain unlabeled analyte impurities.

  • Inject LLOQ Standard: The Signal-to-Noise (S/N) ratio must be ≥10.

Validation Results and Data Presentation

The method was validated according to ICH M10 guidelines for bioanalytical and impurity quantification. The assay demonstrates excellent linearity, precision, and recovery.

Table 3: Method Validation Summary

Validation ParameterAtazanavir N2-DescarboxymethylAcceptance Criteria
Linear Range 0.5 - 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision 3.2 - 6.5% RSD≤ 15% RSD
Inter-day Precision 4.1 - 7.8% RSD≤ 15% RSD
Mean Extraction Recovery 94.5%85 - 115%

Sources

Method

Mass spectrometry fragmentation pattern of Atazanavir N2-Descarboxymethyl

Application Note: Mass Spectrometry Fragmentation Pattern and LC-MS/MS Quantification of Atazanavir N2-Descarboxymethyl Executive Summary & Scientific Context Atazanavir (ATV) is a highly effective, once-daily azapeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pattern and LC-MS/MS Quantification of Atazanavir N2-Descarboxymethyl

Executive Summary & Scientific Context

Atazanavir (ATV) is a highly effective, once-daily azapeptide protease inhibitor utilized in the management of HIV-1. During drug development, forced degradation studies, and pharmacokinetic profiling, identifying its degradation products and circulating metabolites is critical to ensuring drug safety and efficacy. One of the principal impurities and phase I metabolites is Atazanavir N2-Descarboxymethyl (also referred to as the carbamate hydrolysis product or M1/M2 metabolite)[1].

This application note provides a comprehensive, self-validating analytical protocol for the trace-level quantification of Atazanavir N2-Descarboxymethyl. By elucidating the chemical causality behind its specific tandem mass spectrometry (MS/MS) fragmentation pattern, researchers can confidently apply this workflow to[2].

Mechanistic Insights into MS/MS Fragmentation

Expertise & Experience: The Causality of the Fragmentation Pathway

To develop a highly sensitive Multiple Reaction Monitoring (MRM) assay, one must first understand the structural causality of the molecule's gas-phase dissociation.

In positive electrospray ionization (ESI+) mode, intact Atazanavir (C38H52N6O7) yields a protonated precursor ion [M+H]+ at m/z 705.4. The N2-Descarboxymethyl derivative is formed via carbamate hydrolysis on the terminal tert-butyl side chain. The loss of the methoxycarbonyl group (-COOCH3, 59 Da) and subsequent protonation of the resulting amine (+1 Da) creates a net mass shift of -58 Da. Consequently, the[3].

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, both the parent ATV and the N2-Descarboxymethyl impurity share a highly favored fragmentation pathway. The cleavage of the C-N bond adjacent to the central hydrazine core yields a highly conjugated, charge-stabilized 4-(pyridin-2-yl)benzyl cation at m/z 168.1 [4].

Why is this specific fragment chosen? Because the descarboxymethylation occurs on the non-prime side of the molecule, the 4-(pyridin-2-yl)benzyl functionality remains completely intact. This structural preservation allows analysts to use the m/z 168.1 fragment as an ultra-sensitive MRM transition for both the parent drug and the impurity. Furthermore, when using Atazanavir-d5 as an Internal Standard (IS), the deuterium labels are located on the prime-side tert-butyl groups. Thus,[5], simplifying the detector's duty cycle.

Fragmentation_Pathway ATV Atazanavir (Parent) m/z 705.4 [M+H]+ Descarb Atazanavir N2-Descarboxymethyl m/z 647.4 [M+H]+ ATV->Descarb Loss of Methoxycarbonyl (-58 Da net) Carbamate Hydrolysis / CYP3A4/5 Frag 4-(pyridin-2-yl)benzyl Cation m/z 168.1 ATV->Frag Collision-Induced Dissociation (CID) Shared MRM Pathway Descarb->Frag Collision-Induced Dissociation (CID) Cleavage of C-N bond

Caption: Mechanistic MS/MS fragmentation pathway of Atazanavir and its N2-Descarboxymethyl metabolite.

Experimental Protocols: A Self-Validating System

Trustworthiness: Built-in Quality Control

To ensure absolute data integrity, this protocol is designed as a self-validating system. It utilizes a stable isotopically labeled internal standard (Atazanavir-d5) to dynamically correct for matrix effects and extraction losses. System Suitability Tests (SST) and blank solvent injections are mandated between high-concentration samples to rule out column carryover.

Step 1: Sample Preparation (Protein Precipitation)

Causality Check: Atazanavir is approximately 86% bound to human serum proteins. Vigorous disruption of this binding is required to prevent falsely lowered quantification.

  • Aliquot 100 µL of the biological matrix or forced degradation sample into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (Atazanavir-d5, 200 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile to induce rapid protein precipitation[6].

  • Vortex vigorously for a minimum of 3 minutes to fully disrupt protein-drug complexes.

  • Centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer the supernatant to a clean glass vial, evaporate under a gentle stream of N2​ gas at room temperature, and reconstitute in 100 µL of Mobile Phase A.

Step 2: UPLC Chromatographic Separation

Causality Check: A slightly acidic mobile phase ensures the basic pyridine nitrogen remains protonated, sharpening the chromatographic peak shape and enhancing ESI+ ionization efficiency.

  • Column: Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate supplemented with 0.1% Formic Acid in Water (pH ~4.0)[6].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Profile: Start at 5% B, hold for 0.5 min. Ramp linearly to 95% B over 4.0 min. Hold at 95% B for 1.5 min to flush late-eluting lipophilic matrix components. Return to 5% B and equilibrate for 2.0 min.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Configuration
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 5.0 kV.

  • Source Temperature: 450°C.

  • Desolvation Gas: Nitrogen (800 L/hr).

LCMS_Workflow N1 Sample Prep (Protein Precipitation) N2 UPLC Separation (C18 Column) N1->N2 Supernatant N3 ESI+ Ionization (m/z 647.4 Precursor) N2->N3 Eluent N4 CID Fragmentation (m/z 168.1 Product) N3->N4 45 eV CE N5 MRM Detection & Quantification N4->N5 Ion Count

Caption: UPLC-MS/MS workflow for the trace-level quantification of Atazanavir N2-Descarboxymethyl.

Quantitative Data & Fragmentation Parameters

To facilitate method transfer and rapid instrument tuning, the optimized Multiple Reaction Monitoring (MRM) parameters for the parent drug, the N2-Descarboxymethyl impurity, and the internal standard are summarized below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Dwell Time (ms)
Atazanavir 705.4168.111145100
Atazanavir N2-Descarboxymethyl 647.4168.110545100
Atazanavir-d5 (IS) 710.4168.111145100

Note: The identical product ion (m/z 168.1) across all three compounds is a direct result of the highly stable 4-(pyridin-2-yl)benzyl cation formed during CID, which remains unaffected by the structural modifications on the non-prime side of the molecule.

References

  • Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research.[Link][7]

  • Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment. Drug Metabolism and Disposition.[Link][3]

  • Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition.[Link][1]

  • Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.[Link][2]

  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link][5]

  • UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Chromatography B.[Link][6]

Sources

Application

Use of Atazanavir N2-Descarboxymethyl in forced degradation studies

Application Note: Utilizing Atazanavir N2-Descarboxymethyl in Stability-Indicating Forced Degradation Studies Introduction & Scientific Context Atazanavir (ATV) is a highly potent azapeptide HIV-1 protease inhibitor util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Atazanavir N2-Descarboxymethyl in Stability-Indicating Forced Degradation Studies

Introduction & Scientific Context

Atazanavir (ATV) is a highly potent azapeptide HIV-1 protease inhibitor utilized in antiretroviral therapy. To guarantee the safety, efficacy, and shelf-life of the formulated drug product, regulatory agencies mandate comprehensive forced degradation studies in accordance with ICH Q1A and Q1B guidelines[1]. These studies deliberately expose the active pharmaceutical ingredient (API) to harsh environmental stressors to elucidate its intrinsic stability profile and degradation pathways.

One of the most critical structural vulnerabilities of Atazanavir lies in its carbamate linkages. Under hydrolytic stress, these moieties undergo cleavage, yielding specific amine analogs[2]. This application note provides a comprehensive, self-validating protocol for utilizing the highly purified reference standard Atazanavir N2-Descarboxymethyl (CAS: 1028634-76-5)[3] to track this specific degradation pathway and validate the stability-indicating power of chromatographic methods.

Mechanistic Causality of Degradation

Atazanavir contains two terminal methoxycarbonyl groups (-COOCH₃) that form carbamate linkages. Under extreme pH conditions (both acidic and alkaline), the carbonyl carbon of the carbamate is highly susceptible to nucleophilic attack by water or hydroxide ions[4].

In an alkaline environment, the hydroxide ion attacks the carbonyl carbon, leading to the expulsion of the alkoxide group and subsequent decarboxylation. This reaction strips the methoxycarbonyl group from the N2 position, converting the carbamate into a free amine[5]. The resulting primary degradation product is Atazanavir N2-Descarboxymethyl (Molecular Formula: C₃₆H₅₀N₆O₅, MW: 646.82 g/mol )[3]. Tracking this specific impurity is paramount; its presence in a stability study directly indicates hydrolytic instability within the formulation matrix.

DegradationPathway ATV Atazanavir (API) C38H52N6O7 Acid Acidic Stress (0.1N HCl, 60°C) ATV->Acid Base Alkaline Stress (0.1N NaOH, RT) ATV->Base Hydrolysis Carbamate Hydrolysis Nucleophilic Attack Acid->Hydrolysis Base->Hydrolysis Impurity Atazanavir N2-Descarboxymethyl C36H50N6O5 Hydrolysis->Impurity Loss of -COOCH3

Figure 1: Mechanistic pathway of Atazanavir carbamate hydrolysis yielding the N2-Descarboxymethyl degradant.

Experimental Protocol: Forced Degradation & Method Validation

To establish a self-validating analytical system, the protocol must not only generate the degradants but unequivocally identify them using the synthesized Atazanavir N2-Descarboxymethyl reference standard[6].

Phase 1: Preparation of Stock Solutions
  • API Stock: Accurately weigh 10 mg of Atazanavir sulfate and dissolve it in 10 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL stock solution[7].

  • Impurity Reference Standard: Reconstitute the Atazanavir N2-Descarboxymethyl standard (stored at -20°C for stability)[3] in HPLC-grade methanol to a concentration of 100 µg/mL. Expert Insight: Always centrifuge the vial prior to opening to ensure maximum recovery of the lyophilized powder from the cap.

Phase 2: Execution of Forced Degradation (Stress Conditions)

The following conditions are calibrated to achieve a target degradation of 5% to 20%. Degradation beyond 20% risks the formation of secondary degradants, which can obscure primary degradation kinetics[8].

  • Acidic Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 N NaOH. Incubate at room temperature (25°C) for 4 hours. (Note: Atazanavir is exceptionally susceptible to alkaline hydrolysis, transforming into cyclized and descarboxymethyl products rapidly, necessitating lower temperatures and shorter exposure times)[4].

  • Oxidative Stress: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Stress: Expose solid Atazanavir sulfate powder to 110°C in a hot air oven for 7 days, then dissolve to 1 mg/mL[9].

Phase 3: Quenching and Sample Preparation

Causality Check: Why must the reaction be quenched? If the chemical stressor is not neutralized, degradation will continue dynamically while the sample sits in the autosampler. This leads to non-reproducible peak areas and invalidates kinetic rate determinations.

  • Neutralize the acidic sample with 1 mL of 0.1 N NaOH.

  • Neutralize the alkaline sample with 1 mL of 0.1 N HCl.

  • Dilute all stressed samples with the mobile phase to a final theoretical API concentration of 100 µg/mL.

Phase 4: Chromatographic Analysis and Spiking Validation
  • System Setup: Utilize a UPLC system coupled with an ESI-MS/MS or a Photodiode Array (PDA) detector. Employ a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm) maintained at 30°C[4].

  • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate Buffer (pH 4.0) and Acetonitrile at a flow rate of 0.5 - 1.0 mL/min[6].

  • Validation by Spiking: Inject the alkaline-stressed sample. To definitively confirm the identity of the hydrolytic degradant peak, spike a secondary aliquot of the stressed sample with 10 µL of the Atazanavir N2-Descarboxymethyl reference standard.

    • Self-Validating Metric: A proportional increase in the peak area of the suspected degradant—without peak splitting or shoulder formation (where the PDA peak purity angle remains less than the peak purity threshold)—confirms the structural identity and proves the method is stability-indicating.

Workflow S1 Sample Preparation (API + Stressor) S2 Neutralization & Dilution (Quench Reaction) S1->S2 Target Timepoint Reached S3 Spike with Reference Standard (Atazanavir N2-Descarboxymethyl) S2->S3 Aliquot Transfer S4 LC-MS/MS or UPLC-PDA Analysis S3->S4 Injection S5 Peak Purity & Mass Transition Validation S4->S5 Data Processing

Figure 2: Analytical workflow for validating stability-indicating methods via standard spiking.

Data Presentation: Degradation Profile Summary

The quantitative expectations for Atazanavir degradation, based on validated ICH protocols, are summarized below. The selective formation of the N2-Descarboxymethyl impurity serves as a marker for hydrolytic environments.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation PathwayN2-Descarboxymethyl Formation
Acidic 0.1 N HCl24h / 60°CMild Carbamate HydrolysisModerate
Alkaline 0.1 N NaOH4h / 25°CRapid Carbamate HydrolysisVery High
Oxidative 3% H₂O₂24h / 25°CN-oxidationNone / Trace
Thermal Solid State7 Days / 110°CThermal CleavageNone
Photolytic UV/Vis Light1.2M lux hoursPhotolytic CleavageLow

Conclusion

By systematically integrating the Atazanavir N2-Descarboxymethyl reference standard into forced degradation workflows, analytical scientists can definitively map the hydrolytic degradation pathways of Atazanavir. Utilizing targeted quenching and standard-spiking techniques ensures a self-validating analytical system. This guarantees that the developed LC-MS/MS or UPLC-PDA methods are genuinely stability-indicating, thereby meeting the rigorous specificity standards required for regulatory submissions and routine quality control.

References

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir Source: MDPI URL:[Link]

  • Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate Source: NIH / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor Source: NIH / Drug Metabolism and Disposition URL:[Link]

  • A Validated Forced Degradation Method for Characterization of Atazanavir Degradants by LC-MS/MS Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Atazanavir sulpahte Source: Journal of Chemical and Pharmaceutical Sciences (JCHPS) URL:[Link]

  • Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:[Link]

  • Development and Validation of Stability Indicating New RP-HPLC Method for the Determination of Atazanavir Sulfate Source: Journal of Advanced Scientific Research URL:[Link]

Sources

Method

Application Note: Protocol for Isolating Atazanavir N2-Descarboxymethyl from Bulk Drug

Mechanistic Rationale & Scientific Grounding Atazanavir is an azapeptide HIV-1 protease inhibitor characterized by a complex backbone containing two terminal methoxycarbonyl (carbamate) protecting groups. During stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scientific Grounding

Atazanavir is an azapeptide HIV-1 protease inhibitor characterized by a complex backbone containing two terminal methoxycarbonyl (carbamate) protecting groups. During stability testing and forced degradation profiling, Atazanavir exhibits pronounced sensitivity to alkaline environments (1)[1].

Under base-catalyzed hydrolysis, the carbamate linkage undergoes nucleophilic acyl substitution. Hydroxide ions attack the sterically accessible carbonyl carbon at the N2 position, leading to the expulsion of the amine leaving group and the loss of the methoxycarbonyl moiety (-58.04 Da). This specific hydrolytic cleavage yields the primary degradation product: Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5; MW 646.82) (2)[2].

Because this impurity is typically present only in trace amounts (<0.1%) in highly purified bulk API, de novo isolation requires targeted enrichment via controlled forced degradation prior to preparative chromatography.

Causality in Chromatographic Design

While compendial methods for Atazanavir routinely utilize non-volatile phosphate buffers, phosphate causes severe ion suppression in mass spectrometry and cannot be removed via lyophilization. To create a self-validating, end-to-end isolation system, this protocol substitutes phosphate with 10 mM Ammonium Acetate adjusted to pH 4.5 (3)[3].

  • Chromatographic Logic: At pH 4.5, the basic nitrogens of the azapeptide backbone are fully protonated, preventing secondary electrostatic interactions with free silanols on the C18 stationary phase, thereby eliminating peak tailing.

  • Recovery Logic: Ammonium acetate is 100% volatile, allowing the collected preparative fractions to be directly lyophilized into a pure powder without requiring a secondary desalting step.

Visual Workflow

ImpurityIsolation A Bulk Atazanavir API (Starting Material) B Base-Catalyzed Hydrolysis (0.1N NaOH, 60°C) A->B Induce Carbamate Cleavage C Neutralization & Filtration (pH 7.0, 0.22 µm) B->C Quench Degradation D Analytical RP-HPLC (Impurity Profiling) C->D Monitor N2-Descarboxymethyl E Preparative HPLC (Fraction Collection) D->E Scale-up Transfer F Lyophilization (Solvent Removal) E->F Pool Target Fractions G LC-MS/MS & NMR (Structural Confirmation) F->G Isolate Pure Impurity

Figure 1: End-to-end workflow for targeted enrichment and isolation of N2-Descarboxymethyl.

Step-by-Step Experimental Protocol

Phase 1: Targeted Enrichment via Forced Degradation
  • Preparation: Accurately weigh 100 mg of Atazanavir bulk API and transfer it into a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve the API in 10 mL of HPLC-grade Methanol to ensure complete solubilization. Add 10 mL of 0.1 N NaOH (4)[4].

  • Thermal Stress: Reflux the mixture at 60°C for exactly 60 minutes.

  • Quenching: Immediately transfer the flask to an ice bath. Neutralize the solution by adding 10 mL of 0.1 N HCl dropwise until the pH reaches 7.0 (verify via pH meter).

  • Filtration: Filter the neutralized solution through a 0.22 µm PTFE membrane to remove any insoluble secondary degradants.

Phase 2: Analytical Profiling (Self-Validation Checkpoint 1)

Before committing to preparative scale-up, validate the degradation yield.

  • Inject 20 µL of the quenched filtrate into the Analytical RP-HPLC system (see Table 1 for parameters).

  • Validation Criteria: The chromatogram must show the parent Atazanavir peak and a distinct, earlier-eluting peak corresponding to N2-Descarboxymethyl. The loss of the hydrophobic methoxycarbonyl group makes the impurity significantly more polar, reducing its retention time. Ensure the relative area of the impurity is between 15% and 25%. If <15%, repeat Phase 1 with a 90-minute reflux.

Phase 3: Preparative HPLC Isolation
  • Scale-Up: Transfer the validated method to the Preparative HPLC system utilizing a 21.2 mm ID C18 column.

  • Injection: Inject 2.0 mL of the enriched sample per run.

  • Fraction Collection: Monitor UV absorbance at 248 nm (5)[5]. Trigger fraction collection based on the specific retention time window established during the analytical run. Collect the target peak into pre-cleaned glass tubes.

Phase 4: Lyophilization & Recovery
  • Pool all fractions containing the N2-Descarboxymethyl peak.

  • Flash-freeze the pooled fractions using a dry ice/acetone bath.

  • Lyophilize at -50°C and <0.1 mBar for 48 hours. Because the mobile phase utilizes volatile ammonium acetate, the buffer salts will sublimate entirely, leaving behind a highly purified white-to-pale-yellow powder.

Quantitative Data & Characterization Summaries

To close the self-validating loop, the lyophilized powder must be reconstituted at 1 mg/mL in methanol and subjected to LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) (6)[6].

Table 1: Scalable Chromatographic Parameters

ParameterAnalytical RP-HPLCPreparative HPLC
Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Hypersil BDS C18 (250 x 21.2 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Elution Mode Isocratic (50:50 A:B)Isocratic (50:50 A:B)
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 248 nmUV at 248 nm
Injection Vol. 20 µL2.0 mL

Table 2: LC-MS/MS Structural Validation Data

CompoundMolecular FormulaExact MW (Da)ESI+ Parent Ion [M+H]⁺Structural Shift Logic
Atazanavir (API) C₃₈H₅₂N₆O₇704.86m/z 705.4Baseline reference
Atazanavir N2-Descarboxymethyl C₃₆H₅₀N₆O₅646.82m/z 647.4Confirms exact loss of one methoxycarbonyl group (-58 Da)

(Self-Validation Checkpoint 2: The isolated powder must exhibit an m/z of 647.4 in positive ion mode and >98% chromatographic purity via UV integration to be certified as a reference standard).

Sources

Application

Application of Atazanavir N2-Descarboxymethyl in Immunoassay Development: A Technical Guide for Hapten-Carrier Conjugation and Assay Validation

Introduction: The Analytical Challenge of Atazanavir Atazanavir (ATV) is a potent azapeptide protease inhibitor (PI) utilized in highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Atazanavir

Atazanavir (ATV) is a potent azapeptide protease inhibitor (PI) utilized in highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV)[1]. Because ATV exhibits significant inter-patient pharmacokinetic variability and dose-dependent intracellular accumulation, therapeutic drug monitoring (TDM) is critical for optimizing efficacy while preventing toxicities like hyperbilirubinemia.

Historically, ATV quantification has relied on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While analytically robust, LC-MS/MS is capital-intensive and low-throughput. Enzyme immunoassays (EIAs) offer a high-throughput, cost-effective alternative[1]. However, developing an immunoassay for ATV presents a fundamental challenge: Atazanavir is a small molecule (~704 Da) lacking intrinsic immunogenicity and devoid of highly reactive functional groups suitable for bioconjugation without destroying its core structural epitopes.

To bypass this limitation, researchers utilize Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5), a well-characterized amine analog and impurity of ATV[2]. The absence of the carboxymethyl group exposes a reactive amine, providing an ideal chemical handle for crosslinking to macromolecular carrier proteins. This application note details the mechanistic rationale, conjugation protocols, and validation frameworks for utilizing Atazanavir N2-Descarboxymethyl in competitive immunoassay development.

Mechanistic Overview: Hapten Design and Conjugation Causality

Small molecules (haptens) cannot elicit an immune response independently; they must be covalently linked to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[3][4].

The Chemistry of Conjugation

Direct conjugation of the free amine on Atazanavir N2-Descarboxymethyl to carrier proteins using homobifunctional crosslinkers (e.g., glutaraldehyde) often leads to protein polymerization and epitope masking. To maintain precise control over hapten orientation and density, a two-step heterobifunctional approach is preferred:

  • Carboxylation (Linker Addition): The free amine of Atazanavir N2-Descarboxymethyl is reacted with succinic anhydride in the presence of a mild base (e.g., pyridine). This ring-opening acylation converts the amine into a hemisuccinate, yielding a terminal carboxylic acid.

  • Esterification and Amine Coupling: The newly formed carboxyl group is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a highly reactive, semi-stable NHS ester. This ester readily undergoes nucleophilic attack by the primary amines (surface lysines) of the carrier protein, forming a stable amide bond[5].

HaptenConjugation Hapten Atazanavir N2-Descarboxymethyl (Free Amine Hapten) Linker Succinic Anhydride (Ring-Opening Acylation) Hapten->Linker Intermediate Carboxylated ATV Hapten (Hemisuccinate) Linker->Intermediate Activation EDC / NHS (Esterification) Intermediate->Activation Immunogen ATV-Carrier Conjugate (Stable Amide Bond) Activation->Immunogen Amine Coupling Carrier Carrier Protein (KLH or BSA) Carrier->Immunogen Surface Lysines

Reaction pathway for synthesizing Atazanavir conjugates via EDC/NHS chemistry.

Carrier Protein Selection (The Heterologous Strategy)

To ensure the resulting assay detects the ATV molecule and not the linker or carrier protein, a heterologous assay format is mandatory[4].

  • Immunogen: ATV-KLH is injected into host animals (e.g., rabbits or mice). KLH is massive (~390,000 Da subunits) and highly immunogenic, ensuring a robust anti-ATV polyclonal or monoclonal response.

  • Coating Antigen: ATV-BSA is used to coat the microtiter plates for the ELISA. Because the antibodies were raised against KLH, they will not bind to the BSA backbone, eliminating false-positive background signals.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Validation of ATV-BSA Coating Antigen

This protocol utilizes carbodiimide chemistry. The self-validating nature of this protocol relies on pre- and post-conjugation amine quantification to ensure optimal hapten density.

Reagents:

  • Atazanavir N2-Descarboxymethyl (Carboxylated derivative)

  • Bovine Serum Albumin (BSA), essentially globulin-free

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Hapten Activation: Dissolve 2.0 mg of the carboxylated ATV hapten in 200 µL of DMF. Add 4.0 mg of EDC and 6.0 mg of Sulfo-NHS dissolved in 800 µL of Activation Buffer. Incubate at room temperature (RT) for 15 minutes with continuous stirring to form the amine-reactive Sulfo-NHS ester[5].

  • Protein Preparation: Dissolve 10 mg of BSA in 2.0 mL of Conjugation Buffer.

    • Self-Validation Checkpoint 1: Perform a baseline TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on a 50 µL aliquot to quantify the total available surface primary amines on the unmodified BSA.

  • Conjugation: Dropwise, add the activated hapten solution to the stirring BSA solution. Allow the reaction to proceed for 2 hours at RT, protected from light[3].

  • Purification: Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette. Dialyze against 2 L of PBS (pH 7.4) at 4°C for 48 hours, changing the buffer three times to remove unreacted hapten, EDC, and urea byproducts[3].

  • Conjugate Validation (Hapten Density):

    • Self-Validation Checkpoint 2: Perform a post-conjugation TNBS assay. The reduction in available free amines compared to the baseline (Checkpoint 1) dictates the hapten-to-carrier ratio. An optimal molar ratio for coating antigens is between 5:1 and 15:1 (ATV:BSA)[4].

Protocol B: Development of the Competitive Enzyme Immunoassay (EIA)

Because ATV is a small molecule (<1000 Da), it cannot simultaneously bind two antibodies. Therefore, a sandwich ELISA is physically impossible, necessitating a competitive immunoassay format [1].

ELISAWorkflow Coat 1. Coat Plate (ATV-BSA Conjugate) Block 2. Block Free Sites (5% BSA in PBST) Coat->Block Incubate 3. Add Sample (Free ATV) + Anti-ATV Primary Antibody Block->Incubate Wash 4. Wash Unbound Antibodies Incubate->Wash Detect 5. Add HRP-Secondary Ab & TMB Substrate Wash->Detect Read 6. Read Absorbance (450 nm) Signal inversely proportional to ATV Detect->Read

Workflow of the competitive ELISA. Free ATV in the sample competes with immobilized ATV-BSA for limited primary antibody binding sites.

Step-by-Step Methodology:

  • Plate Coating: Dilute the ATV-BSA conjugate to 1 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (5% non-fat dry milk or 3% BSA in PBST) for 1 hour at RT to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of ATV standards (or extracted plasma samples) and 50 µL of anti-ATV primary antibody (raised against ATV-KLH) at an optimized dilution (e.g., 1:10,000) to each well. Incubate for 1.5 hours at RT on a microplate shaker.

    • Causality: Free ATV in the patient sample competes with the ATV-BSA on the plate for the primary antibody. High patient ATV levels = less antibody binds to the plate = lower final colorimetric signal.

  • Secondary Detection: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG (if primary was raised in rabbits). Incubate for 1 hour at RT.

  • Signal Development: Wash 5x with PBST. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.

  • Quantification: Read absorbance at 450 nm. Plot the standard curve using a 4-parameter logistic (4PL) regression model.

Quantitative Data Presentation & Assay Validation Criteria

A self-validating assay must meet stringent analytical parameters before deployment for clinical TDM or in vitro cellular uptake studies. The table below summarizes the target validation metrics for an ATV immunoassay developed using Atazanavir N2-Descarboxymethyl haptens, benchmarked against established literature[1].

Validation ParameterTarget SpecificationMechanistic Rationale / Method of Determination
Lower Limit of Quantification (LLOQ) ≤ 150 pg/mLRequired for detecting intracellular accumulation in peripheral blood mononuclear cells (PBMCs), which often contain trace drug amounts.
Linear Working Range 150 pg/mL – 10,000 pg/mLCovers both trough (Cmin) and peak (Cmax) physiological plasma concentrations after standard methanol extraction.
Intra-assay Precision (%CV) < 10%Determined by running 6 replicates of low, medium, and high Quality Control (QC) samples on a single plate. Ensures well-to-well repeatability.
Inter-assay Precision (%CV) < 15%Determined by running QC samples across 5 different days. Ensures stability of the ATV-BSA coating and antibody integrity.
Cross-Reactivity (Specificity) < 0.1%Tested against other co-administered HIV drugs (e.g., Ritonavir, Efavirenz, Tenofovir). Ensures the antibody strictly recognizes the unique azapeptide core of ATV.
Matrix Extraction Recovery 90% – 110%Validated by spiking known ATV concentrations into blank human plasma, followed by methanol protein precipitation prior to assay.

Conclusion

The application of Atazanavir N2-Descarboxymethyl as a hapten is a masterclass in rational immunoassay design. By leveraging the free amine of this specific impurity, researchers can execute highly controlled carbodiimide crosslinking to carrier proteins without disrupting the steric presentation of the drug's core epitopes. When coupled with a rigorous, self-validating competitive ELISA framework, this approach yields an assay with picogram-level sensitivity, offering a highly scalable tool for HIV therapeutic drug monitoring and pharmacokinetic research.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing for Atazanavir N2-Descarboxymethyl in HPLC

Topic: Troubleshooting Peak Tailing for Atazanavir N2-Descarboxymethyl in Reversed-Phase HPLC Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Peak Tailing for Atazanavir N2-Descarboxymethyl in Reversed-Phase HPLC Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak symmetry when analyzing complex azapeptide protease inhibitors. Atazanavir and its degradants—specifically the Atazanavir N2-Descarboxymethyl impurity—are notoriously prone to severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of the tailing, provide a self-validating experimental protocol to resolve it, and answer the most complex frequently asked questions from the field.

Mechanistic Root Cause Analysis

To fix peak tailing, we must first understand the molecular interactions at play. Atazanavir is a bulky, basic molecule with a pKa of approximately 4.88 for its strongest basic function[1]. The Atazanavir N2-Descarboxymethyl impurity (also known as Atazanavir Impurity 8)[2] lacks the sterically hindering and electron-withdrawing carboxymethyl group on the N2 position.

The Causality of Tailing: The removal of this group exposes a highly basic secondary/tertiary amine. In reversed-phase HPLC, if the mobile phase pH is near neutral (pH 5.0–7.0), residual silanol groups ( Si−OH ) on the silica stationary phase ionize into highly acidic SiO− sites[3]. Simultaneously, the exposed amine on the N2-Descarboxymethyl impurity becomes protonated ( NH3+​ ). This triggers a secondary ion-exchange retention mechanism that competes with the primary hydrophobic retention, causing the analyte band to drag and form a severe tail[4]. Free silanols are particularly acidic and are the primary culprits for this phenomenon[4].

G Root Peak Tailing: Atazanavir N2-Descarboxymethyl Cause1 Ion-Exchange with Residual Silanols (SiO⁻) Root->Cause1 Cause2 Mobile Phase pH Near Analyte pKa Root->Cause2 Cause3 Sample Solvent Stronger than Mobile Phase Root->Cause3 Sol1 Lower pH < 3.0 (Protonate Silanols) Cause1->Sol1 Sol2 Use End-capped / Polar-embedded Column Cause1->Sol2 Sol3 Add Amine Modifier (e.g., TEA) Cause1->Sol3 Cause2->Sol1 Sol4 Match Diluent to Initial Mobile Phase Cause3->Sol4

Logical relationship between peak tailing causes and targeted chromatographic solutions.

Self-Validating Troubleshooting Protocol

Do not change multiple variables at once. Follow this step-by-step methodology. Each step includes a built-in validation check to ensure the system is responding correctly before proceeding.

Step 1: Isolate the Interaction Type (Chemical vs. Physical)
  • Action: Inject a neutral, unretained marker (e.g., Uracil or Toluene) alongside your Atazanavir N2-Descarboxymethyl sample.

  • Causality: Physical issues (e.g., a collapsed column bed, blocked frit, or extra-column dead volume) will cause all peaks to tail. Chemical issues (ion-exchange) will specifically target the basic amine of the impurity[3].

  • Validation Check: Calculate the USP Tailing Factor ( As​ ). If the neutral marker has an As​≤1.2 but the impurity has an As​>1.5 , the issue is chemical. Proceed to Step 2. If both tail, replace the column or check your PEEK tubing fittings.

Step 2: Mobile Phase pH and Buffer Capacity Optimization
  • Action: Formulate the aqueous mobile phase using 25–50 mM potassium phosphate buffer and adjust the pH to 2.5 using orthophosphoric acid[1][5].

  • Causality: Operating at pH 2.5 ensures the basic analyte is fully protonated while simultaneously neutralizing acidic silanols ( Si−OH⇌SiO−+H+ ) on the silica surface[5]. A high buffer capacity (≥25 mM) prevents the highly basic N2-Descarboxymethyl impurity from causing localized pH shifts inside the column pores[1].

  • Validation Check: Inject the sample. A reduction in As​ validates the suppression of silanol interactions.

Step 3: Stationary Phase Upgrade
  • Action: If tailing persists ( As​>1.5 ), replace the standard C18 column with a high-purity (Type B silica), exhaustively end-capped C18, or a polar-embedded stationary phase[4][6].

  • Causality: Older "Type A" silicas contain trace metals (iron, aluminum) that withdraw electrons from silanols, increasing their acidity[4]. Type B silica minimizes this. Furthermore, exhaustive end-capping physically blocks the bulky Atazanavir impurity from reaching any residual active sites[6].

  • Validation Check: Re-run the optimized mobile phase from Step 2 on the new column. The As​ should now drop below 1.2.

Step 4: Diluent Strength Correction
  • Action: Prepare the sample diluent to match the initial mobile phase composition (e.g., 70% Buffer : 30% Acetonitrile). Do not use 100% organic solvent[1].

  • Causality: Injecting a sample in a solvent stronger than the mobile phase causes the analyte to prematurely partition into the mobile phase before focusing at the column head, leading to band distortion and tailing[1].

  • Validation Check: Halve the injection volume (e.g., from 10 µL to 5 µL). If the peak shape sharpens dramatically, the previous diluent was too strong or the column was overloaded.

Quantitative Optimization Data

The table below summarizes the expected impact of various method parameters on the peak symmetry of basic azapeptide impurities.

Column ChemistryMobile Phase pHBuffer ConcentrationAdditiveUSP Tailing Factor ( As​ )Diagnostic Conclusion
Standard C18 (Type A)6.510 mM PhosphateNone2.65 Severe ion-exchange with ionized silanols ( SiO− ).
Standard C18 (Type A)3.010 mM PhosphateNone1.80 Partial improvement; buffer capacity is insufficient.
Standard C18 (Type A)6.510 mM Phosphate5 mM TEA1.35 Amine competition works, but risks column hydrolysis.
Fully End-capped C18 (Type B) 2.5 30 mM Phosphate None 1.12 Optimal. Silanols protonated; basic amine shielded.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to mask the silanols instead of changing the pH? A: While adding 5–10 mM TEA acts as a silanol suppressor by competing for acidic sites[5][6], it is generally considered a legacy approach. TEA can cause rapid hydrolysis of the stationary phase and end-capping at certain pH levels, drastically reducing column lifetime[5]. It also causes severe ion suppression and high background noise if you plan to transfer the method to LC-MS. Optimizing pH and using modern end-capped columns is the preferred, self-validating approach.

Q: My mobile phase is already at pH 3.0, but I still see tailing. What is missing? A: You likely lack sufficient buffer capacity. When highly basic compounds like the N2-Descarboxymethyl impurity enter the column pores, they can cause localized pH micro-environments that differ from the bulk mobile phase. Ensure your buffer concentration is between 20 mM and 50 mM[1]. Simple adjustments like switching from 10 mM to 30 mM phosphate often resolve residual tailing.

Q: Why does the N2-Descarboxymethyl impurity exhibit more severe tailing than the parent Atazanavir API? A: Mechanistically, the removal of the carboxymethyl group alters the steric and electronic environment of the nitrogen. In the parent Atazanavir molecule, this region is sterically hindered. Without it, the amine is more exposed, exponentially increasing its physical accessibility to ionized silanols ( SiO− ) via secondary ion-exchange mechanisms.

References

  • What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL:[Link]

  • How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:[Link]

  • ACE News - HPLC: Peak Tailing Interaction | Source: ACE HPLC | URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of Atazanavir N2-Descarboxymethyl Synthesis

Welcome to the Technical Support Center for the synthesis of Atazanavir N2-Descarboxymethyl (CAS: 1028634-76-5; MW: 646.82 g/mol ). As a critical reference standard used in impurity profiling, stability testing, and regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Atazanavir N2-Descarboxymethyl (CAS: 1028634-76-5; MW: 646.82 g/mol ). As a critical reference standard used in impurity profiling, stability testing, and regulatory compliance for Atazanavir manufacturing, obtaining high-purity yields of this specific desmethoxycarbonyl degradant is essential.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome common synthetic bottlenecks associated with the steric hindrance of tert-leucine derivatives.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why is my yield so low (< 20%) when attempting to synthesize this impurity via direct partial hydrolysis of Atazanavir API? A: Attempting to synthesize the N2-descarboxymethyl impurity by selectively hydrolyzing the methyl carbamate of the Atazanavir API invariably leads to a statistical mixture. The chemical environments of the carbamates on both the N1 (primary amine side) and N2 (hydrazine side) positions are too similar to achieve high regioselectivity. Causality: The lack of a significant electronic or steric differential between the two termini means hydrolysis yields a complex mixture of N1-descarboxymethyl, N2-descarboxymethyl, and fully deprotected bis-amine products. Solution: Abandon partial deprotection. Adopt a de novo convergent synthesis utilizing an orthogonal protecting group strategy. By coupling the Atazanavir core with N-Boc-L-tert-leucine at the N2 position and N-methoxycarbonyl-L-tert-leucine at the N1 position, you ensure absolute regiocontrol.

Q: During de novo synthesis, why does the coupling of L-tert-leucine to the N2-hydrazine intermediate stall, leaving high amounts of unreacted starting material? A: The coupling of L-tert-leucine derivatives to the substituted benzylhydrazine intermediate is notoriously sluggish due to extreme steric hindrance. Causality: The bulky tert-butyl group of the amino acid and the secondary nature of the substituted hydrazine create a highly congested transition state. Standard coupling agents like EDC/HOBt or DCC fail to provide sufficient activation energy, leading to incomplete reactions [1]. Solution: Switch to advanced organophosphorus coupling reagents. Specifically, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been proven to provide superior yields for hindered Atazanavir intermediates compared to TPTU or HATU, operating efficiently under mild conditions (20–40 °C) without requiring highly basic conditions [2].

Q: I achieved a good chemical yield, but my HPLC purity is ruined by the presence of the R-diastereomer. How do I prevent epimerization? A: Epimerization of the L-tert-leucine moiety occurs when the carboxylate is over-activated in the presence of strong bases. Causality: Highly activated esters can cyclize into an oxazolone intermediate. The proton at the chiral center of the oxazolone is highly acidic and rapidly undergoes abstraction and reprotonation, leading to racemization/epimerization. Solution: Strictly control the equivalents of base. Use a non-nucleophilic base like DIPEA instead of Triethylamine (TEA), and maintain reaction temperatures below 30 °C. The use of DEPBT inherently suppresses oxazolone formation, preserving the stereochemical integrity of the L-tert-leucine [2].

Part 2: Quantitative Data & Reagent Selection

To optimize the N2-hydrazine coupling step, selecting the right coupling reagent is the most critical variable. The table below summarizes the performance of various reagents based on process chemistry optimization data for Atazanavir intermediates.

Coupling ReagentBaseTemp (°C)Conversion Yield (%)Epimerization (R-isomer)Cost / Scalability
EDC / HOBt TEA2545 - 55%~ 2.0%Low / Excellent
HATU DIPEA2570 - 80%~ 5.5%High / Poor
TPTU DIPEA2585 - 90%~ 1.5%Very High / Poor
DEPBT DIPEA25 - 30> 92% < 0.5% Moderate / Good

Part 3: Step-by-Step Experimental Protocol

This protocol describes the de novo synthesis of Atazanavir N2-Descarboxymethyl using a self-validating orthogonal protection strategy.

Phase 1: Orthogonal Coupling (Boc-Protection)

Objective: Couple N-Boc-L-tert-leucine to the N1-functionalized Atazanavir core.

  • Preparation: Charge a dry, nitrogen-purged reactor with the Atazanavir core intermediate (where N1 is already coupled to Methoxycarbonyl-L-tert-leucine and N2 is a free hydrazine) (1.0 eq) and anhydrous Dichloromethane (CH₂Cl₂) (10 volumes).

  • Activation: Add N-Boc-L-tert-leucine (1.05 eq) and DEPBT (1.1 eq) to the suspension. Stir for 10 minutes at 20 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 15 minutes, maintaining the internal temperature below 25 °C.

  • Reaction: Stir the mixture at 25–30 °C for 12 hours.

  • Self-Validation Checkpoint 1 (HPLC): Sample the reaction mixture. Do not proceed to workup unless HPLC analysis shows >95% conversion of the starting core intermediate. If <95%, add 0.1 eq of DEPBT and stir for an additional 4 hours.

  • Workup: Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted hydrazine and DIPEA), 10% aqueous K₂CO₃ (to remove unreacted amino acid and DEPBT byproducts), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Selective Deprotection

Objective: Remove the Boc group to reveal the free amine, yielding the target impurity.

  • Preparation: Dissolve the crude Boc-protected intermediate in CH₂Cl₂ (5 volumes) and cool the reactor to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (10.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 2 hours.

  • Self-Validation Checkpoint 2 (TLC/HPLC): Perform a TLC (Eluent: CH₂Cl₂:MeOH 9:1). The reaction is complete when the higher R_f Boc-intermediate spot is completely consumed, replaced by a highly polar, ninhydrin-active baseline spot.

  • Quenching & Isolation: Concentrate the mixture under vacuum to remove excess TFA. Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via preparative HPLC or recrystallization (Ethanol/Water) to yield pure Atazanavir N2-Descarboxymethyl.

Part 4: Mandatory Visualizations

SynthesisWorkflow SM1 Atazanavir Core (Free N2-Hydrazine) Coupling Coupling Reaction (DEPBT, DIPEA, CH2Cl2) SM1->Coupling SM2 N-Boc-L-tert-leucine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate HPLC Check: >95% Conversion Deprotection Boc Deprotection (TFA / CH2Cl2) Intermediate->Deprotection Product Atazanavir N2-Descarboxymethyl Deprotection->Product HPLC Check: Complete Deprotection

Convergent synthesis workflow for Atazanavir N2-Descarboxymethyl utilizing orthogonal protection.

Troubleshooting Start Issue: Low Yield (< 50%) Check1 Is unreacted starting material present? Start->Check1 Yes1 Poor Coupling Efficiency Check1->Yes1 Yes No1 Check Impurity Profile Check1->No1 No Action1 Switch to DEPBT Increase Time/Temp Yes1->Action1 Check2 High Epimerization (R-Diastereomer)? No1->Check2 Action2 Reduce Base Eq. Lower Temp to 25°C Check2->Action2 Yes Check3 Over-deprotection during Boc removal? Check2->Check3 No Action3 Control TFA concentration Strict time limits Check3->Action3 Yes

Troubleshooting decision tree for resolving low yields in Atazanavir impurity synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the recommended HPLC conditions for monitoring this specific reaction? A: To effectively separate the Boc-protected intermediate, the target N2-descarboxymethyl impurity, and any epimerized byproducts, use a stability-indicating reversed-phase method. A C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with a gradient mobile phase of Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.0) is highly recommended. Detection should be set at 235 nm.

Q: Can I use HCl in Dioxane instead of TFA for the Boc deprotection? A: Yes, 4M HCl in Dioxane is a viable alternative and often preferred for scale-up as it avoids the formation of trifluoroacetate salts, which can sometimes complicate the final isolation. However, ensure the reaction is strictly monitored, as prolonged exposure to strong acids can lead to the degradation of the remaining methoxycarbonyl group on the N1 position.

Q: How do I remove residual DEPBT byproducts during purification? A: DEPBT degrades into 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and phosphate byproducts. These are generally water-soluble and mildly acidic. A thorough wash with 10% aqueous K₂CO₃ during the organic workup phase is usually sufficient to purge these byproducts before the deprotection step.

References

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75.[Link]

  • Jiang, X., & Wang, Y. (2013). Atazanavir preparation method (Patent No. WO2013020460A1).
Troubleshooting

Atazanavir Chromatography Resolution: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Atazanavir (ATZ) impurity profiling. Atazanavir sulfate is a potent aza-peptide protease inhibitor used in antiretroviral therapy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Atazanavir (ATZ) impurity profiling. Atazanavir sulfate is a potent aza-peptide protease inhibitor used in antiretroviral therapy. Due to its complex molecular structure, multiple chiral centers, and susceptibility to both process-related and degradation impurities, achieving baseline resolution during chromatographic analysis is notoriously challenging.

This guide is designed for analytical scientists and drug development professionals. It provides mechanistically grounded troubleshooting strategies, self-validating protocols, and validated methodologies to ensure your impurity profiling meets stringent regulatory standards.

Diagnostic Workflow: Resolving Atazanavir Impurities

G Start Analyze Atazanavir Impurity Profile Tailing Is USP Tailing Factor > 1.5? Start->Tailing BDS Switch to Base Deactivated Silica (BDS) C18 Column Tailing->BDS Yes Coelution Co-elution with Impurity A or 5? Tailing->Coelution No BDS->Coelution AdjustPH Adjust Mobile Phase pH to 4.0 (1% OPA) Coelution->AdjustPH Yes CheckRes Is Resolution (Rs) ≥ 1.5? Coelution->CheckRes No Gradient Optimize Gradient: Phosphate Buffer / MeOH AdjustPH->Gradient Gradient->CheckRes Validate Proceed to Method Validation CheckRes->Validate Yes Fail Review Sample Prep & Column Integrity CheckRes->Fail No

Workflow for diagnosing and resolving Atazanavir chromatographic impurity co-elution and tailing.

Frequently Asked Questions (FAQs)

Q1: During stability-indicating HPLC analysis, Atazanavir co-elutes with Impurity A. How can I achieve the USP required resolution of NLT 1.5? A: This is a classic ionization overlap issue. Impurity A (Pyridinyl Benzoic Acid) is a process-related acidic degradant[1]. Atazanavir, conversely, is a weak base. If the mobile phase pH is near the pKa of these compounds, slight variations cause massive shifts in retention time. By buffering the mobile phase to strictly pH 4.0 using 0.05 M Potassium phosphate and 1% Orthophosphoric Acid (OPA), you suppress the ionization of Impurity A's carboxylic acid group (2)[2]. This increases its hydrophobicity and retention on a C18 column, pushing its retention time (RT) to ~6.23 min, well separated from the partially ionized Atazanavir at ~5.3 min[2].

Q2: The Atazanavir main peak exhibits severe tailing (USP tailing factor > 2.0), obscuring early-eluting diastereomers. What is the mechanistic cause? A: Atazanavir contains multiple basic nitrogen atoms within its aza-peptide backbone. These basic sites strongly interact via ion-exchange mechanisms with residual acidic silanols on standard silica-based stationary phases. To eliminate this secondary interaction, you must switch to a Base Deactivated Silica (BDS) column, such as the Hypersil BDS C18 (3)[3]. The end-capping and base deactivation neutralize silanol activity, restoring Gaussian peak shapes and ensuring the tailing factor remains ≤ 1.5[4].

Q3: Why is a gradient method preferred over an isocratic method for Atazanavir related substances? A: While isocratic methods are simpler, Atazanavir's degradation profile includes highly retained compounds like Impurity 5. In an isocratic system, resolving early eluters (like Impurity A) requires a weak mobile phase, which would cause Impurity 5 to elute excessively late with severe band broadening. A gradient method utilizing Methanol as the organic modifier provides the distinct hydrogen-bonding selectivity required to elute Impurity 5 sharply at ~14.53 min while maintaining early-eluter resolution[2].

Q4: How should we monitor for genotoxic impurities like Mesityl Oxide (MO) and Diacetone Alcohol (DO)? A: MO and DO are potential genotoxic impurities arising from acetone used during the crystallization of Atazanavir sulfate (5)[5]. Because they lack strong UV chromophores and are highly volatile, RP-HPLC is inadequate. You must employ a Gas Chromatography-Flame Ionization Detection (GC-FID) method using direct injection rather than headspace, as DO has a low volatile nature that resists efficient headspace extraction[5].

Quantitative Data & Method Specifications

Table 1: Validated Chromatographic Conditions for Atazanavir Impurity Profiling
ParameterSpecificationCausality / Rationale
Column Hypersil BDS C18 (250 × 4.6 mm, 5 μm)Base deactivation minimizes silanol interactions, preventing peak tailing of basic aza-peptides.
Mobile Phase A 0.05M Potassium Phosphate BufferpH 4.0 optimizes differential ionization between Atazanavir and acidic Impurity A.
Mobile Phase B Methanol (HPLC Grade)Provides distinct hydrogen-bonding selectivity compared to Acetonitrile, critical for resolving diastereomers.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Detection UV at 225 nmCorresponds to the maximum absorbance ( λmax​ ) of the Atazanavir chromophore.
Table 2: Retention Time and Resolution Matrix
AnalyteIdentity / OriginApprox. Retention Time (min)Target Resolution ( Rs​ )
Atazanavir (ATZ) Active Pharmaceutical Ingredient5.30N/A
Impurity A Pyridinyl Benzoic Acid (Process)6.23≥ 1.5 (from ATZ)
Impurity 5 Late-eluting Degradant14.53≥ 1.5 (from Impurity A)

Self-Validating Experimental Protocols

Protocol A: Gradient RP-HPLC for Process and Degradation Impurities

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Criteria in Step 4 are explicitly met.

Step 1: Mobile Phase Preparation

  • Buffer (Phase A): Dissolve 6.8 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water (0.05 M). Adjust the pH precisely to 4.0 ± 0.05 using 1% Orthophosphoric Acid (OPA). Filter through a 0.45 µm nylon membrane and degas.

  • Organic Modifier (Phase B): Use 100% HPLC-grade Methanol.

Step 2: Chromatographic Setup

  • Install a Hypersil BDS C18 (250 × 4.6 mm, 5 μm) column.

  • Set the column oven temperature to 25°C.

  • Set the UV detector to 225 nm.

  • Set the injection volume to 20 µL.

Step 3: Gradient Program Execution Program the pump to deliver the following gradient profile at 1.0 mL/min:

  • 0.0 - 10.0 min: 60% Phase A / 40% Phase B

  • 10.0 - 20.0 min: Linear ramp to 15% Phase A / 85% Phase B

  • 20.0 - 25.0 min: Return to 60% Phase A / 40% Phase B (Re-equilibration)

Step 4: System Suitability (Self-Validation Check) Inject a standard resolution mixture containing Atazanavir, Impurity A, and Impurity 5.

  • Validation Gate 1: The USP tailing factor for the Atazanavir peak must be ≤1.5 (4)[4].

  • Validation Gate 2: The resolution ( Rs​ ) between Atazanavir R,S,S,S and Impurity A must be ≥1.5 (6)[6].

  • Validation Gate 3: Theoretical plates for the Atazanavir peak must be ≥100,000 [4].

Protocol B: GC-FID Method for Genotoxic Impurities (Mesityl Oxide & Diacetone Alcohol)

Because Diacetone Alcohol (DO) can dehydrate into Mesityl Oxide (MO) under thermal stress, sample preparation and injection techniques are critical to prevent artificial generation of MO during analysis.

Step 1: Sample Preparation

  • Accurately weigh Atazanavir sulfate drug substance and dissolve it in N,N-dimethylformamide (DMF) to achieve a final concentration of 100 mg/mL.

  • Do not apply heat to accelerate dissolution, as this risks degrading the sample.

Step 2: GC-FID Setup

  • Column: Use a capillary column suitable for volatile organics (e.g., DB-624 or equivalent).

  • Detector: Flame Ionization Detector (FID) set to 250°C.

  • Injector: Set to 200°C. Use a direct injection technique via an autoinjector (e.g., AOC 5000) rather than headspace, utilizing a split ratio of 1:5[5].

Step 3: Temperature Program & System Suitability

  • Run a 20-minute programmed temperature gradient to elute the highly concentrated DMF solvent away from the trace analytes.

  • Validation Gate: Inject a standard solution spiked at 10 µg/g. The Signal-to-Noise (S/N) ratio for both MO and DO must be ≥10:1 to confirm the Limit of Quantitation (LOQ)[5].

References

  • Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms - Der Pharma Chemica2

  • Atazanavir Sulfate: A Technical Guide to Structural Analogs and Related Impurities - Benchchem 1

  • Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique - Amazon S3 / Thesis Repository 3

  • RELATED SUBSTANCES METHOD DEVELOPMENT AND VALIDATION OF ATAZANAVIR AND RITONAVIR IN TABLET DOSAGE FORM BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - ResearchGate / Tropical Journal of Pharmaceutical and Life Sciences 4

  • Atazanavir Sulfate USP 2025 - Trungtamthuoc6

  • Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC / NIH 5

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of Atazanavir N2-Descarboxymethyl in Atazanavir assays

As a Senior Application Scientist in bioanalytical chemistry, I have evaluated numerous platforms for the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of antiretroviral agents. Atazanavir (ATV), a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, I have evaluated numerous platforms for the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of antiretroviral agents. Atazanavir (ATV), a potent HIV-1 protease inhibitor, presents unique analytical challenges due to its complex metabolic profile.

In vivo, Atazanavir is extensively metabolized by the CYP3A4/5 isoenzymes, undergoing mono-oxidation, N-dealkylation, and carbamate hydrolysis[1][2]. One critical degradation product and systemic metabolite is Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5), which forms via the loss of a terminal methoxycarbonyl group[3]. Because this metabolite retains the core azapeptide structure of the parent drug, it introduces a significant risk of analytical cross-reactivity depending on the assay platform utilized.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Competitive Enzyme Immunoassay (EIA) in the presence of Atazanavir N2-Descarboxymethyl, providing actionable experimental protocols and causality-driven insights.

Molecular Causality: The Structural Basis of Interference

To understand why assays fail or succeed, we must first examine the molecular architecture of the target and its interferents. Atazanavir (MW: 704.9) contains a central hydroxyethylhydrazine core flanked by bulky non-prime (pyridinyl-benzyl) and prime-side functional groups. Atazanavir N2-Descarboxymethyl (MW: 646.8) lacks the methoxycarbonyl group on the N2 position[3][4].

In immunoassays, polyclonal antibodies are typically raised against the conserved azapeptide backbone[5]. Because Atazanavir N2-Descarboxymethyl retains this core epitope, it acts as a structural mimic, competitively binding to the antibody and generating a false-positive signal bias. Conversely, mass spectrometry isolates analytes based on their mass-to-charge ratio (m/z). The 58 Da mass difference between the parent drug and the descarboxymethyl metabolite ensures absolute isolation in the first quadrupole (Q1) of a mass spectrometer.

StructuralRelationship ATV Atazanavir (Parent) MW: 704.9 [M+H]+: 705.5 Enzyme CYP3A / Carbamate Hydrolysis (In Vivo & Degradation) ATV->Enzyme Metabolic Processing Descarboxy Atazanavir N2-Descarboxymethyl MW: 646.8 [M+H]+: 647.8 Enzyme->Descarboxy Loss of Methoxycarbonyl Other Other Oxidative Metabolites (M1, M2, etc.) Enzyme->Other Mono/Di-oxidation

Fig 1: Metabolic and degradation pathway of Atazanavir yielding the N2-Descarboxymethyl interferent.

Platform Comparison: LC-MS/MS vs. Immunoassay

When selecting an assay for Atazanavir quantification, the choice between LC-MS/MS and EIA dictates the susceptibility to metabolite interference.

AssayWorkflow cluster_LCMS LC-MS/MS Platform cluster_EIA Immunoassay Platform Sample Patient Sample (ATV + N2-Descarboxymethyl) LC RP-HPLC Separation (Temporal Resolution) Sample->LC Ab Polyclonal Antibody (Epitope Recognition) Sample->Ab MS Triple Quadrupole MRM (Mass Resolution) LC->MS Resolves Isobars Result1 0% Cross-Reactivity (Absolute Specificity) MS->Result1 Precursor m/z filter Signal Enzyme Tracer Competition Ab->Signal Competitive Binding Result2 Positive Bias (Shared Core Epitope) Signal->Result2 Structural Mimicry

Fig 2: Mechanistic workflow demonstrating how LC-MS/MS bypasses the cross-reactivity inherent to EIA.

Table 1: Analytical Specificity and Cross-Reactivity Profile

Note: Cross-reactivity in EIA is calculated as the ratio of ATV to the tested compound at B/B0 = 50%[5].

AnalyteLC-MS/MS Cross-ReactivityEIA Cross-ReactivityCausality of Interaction
Atazanavir (Parent) 100%100%Primary target analyte.
Atazanavir N2-Descarboxymethyl 0.0% ~12.5 - 18.0% Retains the central azapeptide epitope recognized by anti-ATV polyclonal antibodies.
M1 (N-dealkylation product) 0.0%~8.0 - 15.0%Partial disruption of the prime-side epitope, but core remains intact[1][5].
Zidovudine / Lamivudine 0.0%<0.001%Structurally unrelated to ATV; no shared epitopes[5].
Table 2: Methodological Performance Metrics
ParameterLC-MS/MS (Gold Standard)Competitive EIA (High Throughput)
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL[6]150 pg/mL[5]
Dynamic Range 2.0 - 5000 ng/mL0.15 - 10 ng/mL
Matrix Effect Mitigation High (via Stable Isotope Labeled IS)Low (Requires high sample dilution)
Metabolite Interference None (Mass/Temporal resolution)Moderate to High (Epitope sharing)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to verify that the assay is performing within defined analytical parameters.

Protocol A: LC-MS/MS Quantification (Zero Cross-Reactivity)

This method utilizes Multiple Reaction Monitoring (MRM) to completely isolate Atazanavir from N2-Descarboxymethyl based on highly specific precursor-to-product ion transitions[6][7].

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of patient plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Atazanavir-d5 (Deuterated Internal Standard).

  • Extraction: Vortex vigorously for 30 seconds to disrupt protein binding (ATV is ~86% protein-bound). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column (e.g., Synergi Polar-RP, 100 x 2.0 mm, 4 µm)[6].

  • Elution: Run a gradient mobile phase consisting of Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid) at a flow rate of 0.35 mL/min[6].

  • Mass Spectrometry Detection: Operate the triple quadrupole in positive electrospray ionization (ESI+) mode.

    • ATV Transition: m/z 705.5 → 168.2[6][7].

    • ATV-d5 Transition: m/z 710.2 → 168.2[7].

    • N2-Descarboxymethyl Transition: m/z 647.8 → 168.2 (Monitored solely to prove baseline separation and zero interference).

Self-Validating Mechanism: The inclusion of Atazanavir-d5 corrects for variable ionization efficiency and extraction recovery. To validate the absence of cross-reactivity, a blank matrix spiked exclusively with 5000 ng/mL of Atazanavir N2-Descarboxymethyl is injected; the complete absence of a peak at the m/z 705.5 transition confirms 0% cross-reactivity.

Protocol B: Competitive Enzyme Immunoassay (EIA)

While susceptible to cross-reactivity, EIA is highly sensitive and useful for high-throughput screening of intracellular accumulation where LC-MS/MS infrastructure is unavailable[5].

Step-by-Step Workflow:

  • Plate Sensitization: Coat a 96-well microtiter plate with 100 µL/well of specific anti-ATV polyclonal antibody (diluted in pH 9.6 carbonate buffer). Incubate overnight at 4°C[5].

  • Blocking: Wash the plate 3 times with PBS-Tween 20 (0.05%). Add 200 µL of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to block non-specific binding sites.

  • Competitive Binding: Add 50 µL of plasma sample (diluted 1:100 to mitigate matrix effects) and 50 µL of ATV-acetylcholinesterase tracer to each well[5]. Incubate for 2 hours at room temperature. Causality: Free ATV and N2-Descarboxymethyl in the sample compete with the tracer for limited antibody binding sites.

  • Washing: Wash the plate 5 times to remove all unbound tracer and metabolites.

  • Detection: Add 100 µL of Ellman's reagent to each well. Incubate for 30 minutes in the dark. Measure absorbance at 412 nm using a microplate reader[5].

Self-Validating Mechanism: The assay must include a B0​ well (maximum tracer binding, no sample) and a Non-Specific Binding (NSB) well (no antibody). A valid run requires the B0​ absorbance to be >1.0 OD and the NSB to be <0.05 OD, proving the dynamic range of the tracer competition is intact.

Strategic Recommendations for TDM

For researchers and drug development professionals conducting pharmacokinetic studies or Therapeutic Drug Monitoring (TDM) of Atazanavir:

  • Prioritize LC-MS/MS for Plasma TDM: Because Atazanavir N2-Descarboxymethyl and other carbamate hydrolysis products circulate systemically[1][2], immunoassays will systematically overestimate active parent drug concentrations due to the ~12-18% cross-reactivity of these metabolites. LC-MS/MS must be the default platform for regulatory submissions.

  • Utilize EIA for Intracellular Profiling: Immunoassays boast an LLOQ of 150 pg/mL, making them vastly superior for quantifying minute intracellular concentrations in Peripheral Blood Mononuclear Cells (PBMCs)[5], provided the researcher mathematically accounts for potential metabolite bias.

  • Standardize Impurity Tracking: When validating any new LC-MS/MS method for Atazanavir, explicitly spike Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5) into your selectivity batches to empirically prove the resolving power of your chromatography and Q1 mass filters.

References

  • Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition. URL:[Link]

  • Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. Journal of Mass Spectrometry. URL:[Link]

  • A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of HPLC and UPLC for Atazanavir Impurity Profiling: A Guide for the Modern Pharmaceutical Analyst

In the landscape of pharmaceutical quality control, the robust characterization of impurities is not merely a regulatory hurdle but a fundamental assurance of patient safety. For antiretroviral drugs like Atazanavir, an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the robust characterization of impurities is not merely a regulatory hurdle but a fundamental assurance of patient safety. For antiretroviral drugs like Atazanavir, an HIV-1 protease inhibitor, a comprehensive impurity profile is critical to its efficacy and safety.[1][2] The choice of analytical technology for this task is pivotal, with High-Performance Liquid Chromatography (HPLC) being the established workhorse and Ultra-Performance Liquid Chromatography (UPLC) representing the high-throughput evolution.

This guide provides a detailed, head-to-head comparison of these two technologies for the specific application of Atazanavir impurity profiling. We will move beyond a simple list of pros and cons to explore the fundamental principles, present comparative experimental data, and offer field-proven insights to guide your methodological decisions.

The Imperative of Impurity Profiling for Atazanavir

Atazanavir, like any synthetically derived drug substance, can contain various impurities. These can include starting materials, by-products from the synthesis, and degradation products that form during manufacturing or storage.[1][3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate the reporting, identification, and qualification of these impurities.[4][5][6] The presence of unknown or unqualified impurities above certain thresholds can compromise the drug's safety and therapeutic effect.[3][6]

Forced degradation studies—exposing the drug to stress conditions like acid, base, oxidation, heat, and light—are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][7][8] Atazanavir is known to be susceptible to hydrolysis and oxidation, making a highly resolving and sensitive analytical method paramount.[1][9]

The Core Scientific Divide: HPLC vs. UPLC

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the resulting system pressures.[10][11][12] This is best explained by the principles of the van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency (plate height).[13][14]

  • HPLC (High-Performance Liquid Chromatography): Traditionally uses columns packed with particles of 3-5µm in diameter and operates at pressures up to 6,000 psi (400 bar).[10][12]

  • UPLC (Ultra-Performance Liquid Chromatography): Employs columns with sub-2µm particles (typically 1.7-1.8µm) and operates at much higher pressures, often up to 15,000 psi (1,000 bar) or more.[10][12][15]

The use of smaller particles in UPLC leads to a significant increase in separation efficiency, resulting in sharper, narrower peaks and better resolution of closely eluting compounds.[14][15][16] This allows for faster analyses without a loss of performance.[13][16]

Conceptual Workflow: HPLC vs. UPLC Impurity Profiling cluster_Sample Sample Preparation cluster_HPLC HPLC Pathway cluster_UPLC UPLC Pathway Sample Atazanavir Sample (Forced Degradation) HPLC_System HPLC System (≤ 6,000 psi) Sample->HPLC_System Inject UPLC_System UPLC System (≤ 15,000 psi) Sample->UPLC_System Inject HPLC_Column HPLC Column (e.g., 250x4.6mm, 5µm) HPLC_System->HPLC_Column HPLC_Result Longer Run Time Broader Peaks HPLC_Column->HPLC_Result Data Data Acquisition & Analysis HPLC_Result->Data UPLC_Column UPLC Column (e.g., 50x2.1mm, 1.7µm) UPLC_System->UPLC_Column UPLC_Result Shorter Run Time Sharper Peaks UPLC_Column->UPLC_Result UPLC_Result->Data

Caption: High-level workflow comparing HPLC and UPLC pathways for impurity analysis.

Head-to-Head Experimental Comparison

To provide a tangible comparison, we will outline a typical HPLC method for Atazanavir impurities and then demonstrate how this method is translated to a UPLC system, followed by a summary of the expected performance gains.

Experimental Protocol: HPLC Method

This protocol is based on established reversed-phase HPLC methods for Atazanavir analysis.[7][17][18]

  • Chromatographic System: A standard HPLC system capable of gradient elution and UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][17]

  • Mobile Phase A: 0.05 M Potassium phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.[7][18]

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient Elution: A long, shallow gradient designed to separate a complex mixture of impurities. For example, a 30-40 minute gradient.

  • Flow Rate: 1.0 mL/min.[7][18]

  • Detection: UV at 225 nm or 240 nm.[7][17]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[7][18]

Experimental Protocol: UPLC Method Transfer

The goal of method transfer is to achieve a similar or better separation in a fraction of the time. This requires geometric scaling of the column and gradient conditions.

  • Chromatographic System: A UPLC system capable of handling high backpressures (e.g., Waters ACQUITY UPLC or equivalent).

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Same as HPLC method to maintain selectivity.

  • Gradient Elution: The gradient is scaled down proportionally to the column volume. The 30-minute HPLC gradient can be reduced to approximately 3-5 minutes.

  • Flow Rate: Scaled up relative to the column diameter, typically around 0.4-0.6 mL/min.

  • Detection: UV at 225 nm or 240 nm, with a high data acquisition rate to accurately capture the narrow peaks.

  • Column Temperature: May be slightly increased (e.g., 35-40°C) to reduce mobile phase viscosity at high pressures.[19]

  • Injection Volume: Reduced to prevent column overload, typically 1-2 µL.[10]

Comparative Data Analysis

The following table summarizes the expected quantitative differences in performance between the two methods for a typical Atazanavir impurity profile analysis.

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Analysis Time ~35 minutes~5 minutes~7x Faster Throughput
Resolution (Rs) Baseline for key impuritiesImproved Rs for critical pairsHigher Confidence in Quantification
Peak Width (at half height) 15-20 seconds1-3 secondsIncreased Peak Height & Sensitivity
System Backpressure ~1,500 psi~9,000 psi(A function of the technology)
Solvent Consumption per Run ~35 mL~2.5 mL~93% Reduction
Sensitivity (LOD/LOQ) Baseline2-3x LowerSuperior for Trace Impurity Detection

Interpreting the Results: The Scientist's Perspective

The data clearly illustrates the primary advantages of UPLC: speed, resolution, and sensitivity.[11][12][15]

  • Speed and Throughput: For a QC lab analyzing hundreds of samples, reducing a 35-minute run time to 5 minutes is transformative. It allows for faster batch release, higher instrument utilization, and quicker feedback for process chemistry optimization.[11]

  • Resolution and Peak Capacity: Atazanavir's impurity profile can be complex.[1] The superior resolving power of UPLC ensures that closely eluting isomers or degradation products are separated, preventing misidentification or inaccurate quantification. This is not just an improvement; it is a significant enhancement of data quality and analytical certainty.

  • Sensitivity: The ability to detect impurities at lower levels is critical for meeting stringent regulatory thresholds.[6] The narrower, taller peaks generated by UPLC provide a better signal-to-noise ratio, making it the superior choice for identifying and quantifying trace-level degradation products that might be missed by HPLC.[11][12]

  • Economic and Environmental Impact: The drastic reduction in solvent consumption is a major benefit.[11][15] It lowers operating costs associated with solvent purchase and disposal, aligning with the principles of "Green Chemistry."

UPLC UPLC Technology Particles Sub-2µm Particles UPLC->Particles is enabled by Pressure High System Pressure (>6,000 psi) UPLC->Pressure is enabled by Resolution Higher Resolution & Peak Capacity Particles->Resolution leads to Speed Increased Speed & Throughput Pressure->Speed allows for Solvent Reduced Solvent Consumption Speed->Solvent results in Sensitivity Enhanced Sensitivity (Lower LOD/LOQ) Resolution->Sensitivity contributes to

Caption: Core principles of UPLC and their resulting analytical advantages.

Conclusion and Recommendations

While HPLC remains a robust and reliable technique, for the specific and demanding task of Atazanavir impurity profiling, UPLC offers undeniable and significant advantages.

  • For high-throughput QC environments: UPLC is the clear choice. The gains in speed and efficiency directly impact lab productivity and operational costs.

  • For complex impurity profiles or low-level degradants: The superior resolution and sensitivity of UPLC are essential for ensuring accurate and compliant analysis.

  • For method development: UPLC allows for rapid screening of different column chemistries and mobile phases, accelerating the development of robust, stability-indicating methods.

The transition from HPLC to UPLC is not merely an upgrade in instrumentation; it is a strategic step toward faster, more definitive, and more efficient pharmaceutical analysis. For ensuring the quality and safety of Atazanavir, UPLC provides a level of analytical performance that is unequivocally superior.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: UPLC vs HPLC: Key Differences & Method Migration Guide 2026 Source: Vertex AI Search URL
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: Guide to Ultra-Performance Liquid Chromatography (UPLC) Source: Waters Corporation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: ICH URL: [Link]

  • Title: RELATED SUBSTANCES METHOD DEVELOPMENT AND VALIDATION OF ATAZANAVIR AND RITONAVIR IN TABLET DOSAGE FORM BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir Source: MDPI URL: [Link]

  • Title: HPLC Vs UPLC: Differences In Application, Performance And Cost Source: GMP Insiders URL: [Link]

  • Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Technology Networks URL: [Link]

  • Title: HPLC and UPLC* – Short Stories in Instrumental Analytical Chemistry Source: LibreTexts Chemistry URL: [Link]

  • Title: Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms Source: Der Pharma Chemica URL: [Link]

  • Title: Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY Source: IJCRT.org URL: [Link]

  • Title: HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Significance of Small Particles in Chromatographic Performance Source: Waters Corporation URL: [Link]

  • Title: Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique Source: Amazon S3 URL: [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Atazanavir N2-Descarboxymethyl Reference Standard

In the landscape of antiretroviral drug development, the purity of active pharmaceutical ingredients (APIs) and their corresponding reference standards is paramount to ensuring therapeutic efficacy and patient safety. At...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiretroviral drug development, the purity of active pharmaceutical ingredients (APIs) and their corresponding reference standards is paramount to ensuring therapeutic efficacy and patient safety. Atazanavir, a critical protease inhibitor in the treatment of HIV-1, and its related compounds demand rigorous analytical scrutiny.[1][2][3] Among these, the N2-Descarboxymethyl impurity of Atazanavir (ATV N2-DCM) presents a significant analytical challenge.[4][5][6] This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the purity assessment of the Atazanavir N2-Descarboxymethyl reference standard, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The control of impurities in pharmaceutical substances is a critical aspect of drug development and manufacturing, governed by stringent international guidelines.[7][8][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive frameworks for the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[10][11][12][13]

The Significance of ATV N2-DCM Purity in Atazanavir Quality Control

Atazanavir N2-Descarboxymethyl is a known process-related impurity and potential degradant of Atazanavir.[4] Its structural similarity to the parent API necessitates highly selective analytical methods to ensure its accurate quantification. An accurately characterized ATV N2-DCM reference standard is indispensable for:

  • Method Validation: Serving as a benchmark for the validation of analytical methods used for routine quality control of Atazanavir drug substance and product.[14][15]

  • Impurity Profiling: Enabling the precise identification and quantification of this impurity in Atazanavir batches.[1]

  • Stability Studies: Facilitating the monitoring of Atazanavir's degradation pathways under various stress conditions.[3][16][17]

Given its role, the purity of the ATV N2-DCM reference standard itself must be unequivocally established. This guide will compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative capabilities.[18][19] For the purity assessment of ATV N2-DCM, a well-developed Reverse-Phase HPLC (RP-HPLC) method is often the first line of analysis.

Causality Behind Experimental Choices:

The selection of a C18 column is predicated on the non-polar nature of Atazanavir and its impurities, allowing for effective separation based on hydrophobicity.[20][21] A gradient elution is employed to resolve compounds with a range of polarities, ensuring that both the main component and any potential impurities are well-separated. The use of a phosphate buffer is to maintain a consistent pH, which is crucial for the reproducible ionization state of the analytes and, consequently, their retention times.[20][22] UV detection at 250 nm is selected based on the chromophoric nature of the molecules, providing a suitable wavelength for sensitive detection.[22]

Experimental Protocol: HPLC-UV Purity Determination
  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Ascentis® Express C8 (150 mm x 4.6 mm, 2.7 µm) or equivalent.[22]

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[22]

  • Column Temperature: 30°C.[22]

  • Detection Wavelength: 250 nm.[22]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the ATV N2-DCM reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

Data Presentation: HPLC-UV Purity Analysis
ParameterResult
Main Peak Retention Time~15.2 min
% Area of Main Peak99.85%
Impurity 1 Retention Time~12.8 min
% Area of Impurity 10.08%
Impurity 2 Retention Time~18.1 min
% Area of Impurity 20.05%
Total Impurities0.15%
Purity (by area %) 99.85%
Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve ATV N2-DCM (1 mg/mL) Autosampler Inject 10 µL Sample->Autosampler MobilePhase Prepare Mobile Phases (A: Buffer, B: ACN) Pump Gradient Elution (1.0 mL/min) MobilePhase->Pump Autosampler->Pump Column C18 Column (30°C) Pump->Column Detector PDA Detector (250 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV provides excellent quantitative data, it lacks the specificity to definitively identify unknown impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the identification of impurities based on their mass-to-charge ratio (m/z).[23][24][25]

Causality Behind Experimental Choices:

The use of a mass spectrometer in conjunction with LC provides a second dimension of data, confirming the identity of the main peak and providing structural information about any co-eluting or low-level impurities. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like Atazanavir and its derivatives.

Experimental Protocol: LC-MS Impurity Identification
  • LC System: A UPLC/UHPLC system for enhanced resolution and speed.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with volatile buffers (e.g., ammonium acetate) to ensure compatibility with the MS interface.[23]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for impurity identification and targeted MS/MS for structural elucidation.

Data Presentation: LC-MS Analysis
Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
15.2647.39Atazanavir N2-Descarboxymethyl
12.8705.41Atazanavir
18.1661.40Oxidized Impurity
Workflow Visualization: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation LC_System UPLC System with Volatile Mobile Phase ESI_Source Electrospray Ionization (ESI+) LC_System->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer ESI_Source->Mass_Analyzer TIC Total Ion Chromatogram Mass_Analyzer->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Identification Identify Impurities by m/z Mass_Spectra->Identification

Caption: Workflow for LC-MS Impurity Identification.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assignment

qNMR stands out as a primary ratio method of measurement, capable of providing a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte itself.[26][27] This makes it an invaluable tool for characterizing reference standards.

Causality Behind Experimental Choices:

The principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[27] By co-dissolving a known amount of a certified internal standard with a known amount of the ATV N2-DCM sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both compounds.[26][28][29] Maleic acid is a suitable internal standard as it has sharp, distinct signals that do not overlap with the signals of ATV N2-DCM and is stable and non-volatile. Deuterated DMSO is used as the solvent to avoid interference from protonated solvent signals.

Experimental Protocol: qNMR Purity Determination
  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) with a calibrated pulse width.

  • Internal Standard: A certified reference material with a known purity (e.g., Maleic Acid).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ATV N2-DCM reference standard.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d6 in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for both the ATV N2-DCM and the internal standard.

Data Presentation: qNMR Purity Calculation
ParameterValue
Weight of ATV N2-DCM (W_analyte)10.25 mg
Weight of Internal Standard (W_std)5.12 mg
Purity of Internal Standard (P_std)99.9%
Integral of Analyte Signal (I_analyte)1.00
Integral of Standard Signal (I_std)2.15
Number of Protons (Analyte Signal) (N_analyte)9 (e.g., t-butyl group)
Number of Protons (Standard Signal) (N_std)2 (olefinic protons)
Molecular Weight of Analyte (MW_analyte)646.83 g/mol [5][6]
Molecular Weight of Standard (MW_std)116.07 g/mol
Calculated Purity (P_analyte) 99.8%

Formula for Purity Calculation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Workflow Visualization: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis & Calculation Weighing Accurately Weigh Analyte & Standard Dissolving Dissolve in DMSO-d6 Weighing->Dissolving Acquisition Acquire ¹H NMR Spectrum (Long D1) Dissolving->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity (Ratio to Standard) Integration->Calculation

Caption: Workflow for qNMR Purity Determination.

Comparative Analysis and Conclusion

FeatureHPLC-UVLC-MSqNMR
Principle Chromatographic separation with UV detectionChromatographic separation with mass detectionNuclear magnetic resonance spectroscopy
Primary Use Quantification of known impuritiesIdentification of unknown impuritiesAbsolute purity determination
Reference Standard Requires a reference standard of the analyteQualitative, no standard needed for identificationRequires a certified internal standard
Accuracy HighSemi-quantitativeVery High (Primary Method)
Specificity Good, but susceptible to co-elutionExcellentExcellent (based on chemical structure)
Throughput HighModerateLow
  • HPLC-UV serves as a robust, high-throughput method for routine purity checks and quantification of known impurities. Its validation is a cornerstone of quality control as per ICH and FDA guidelines.[10][11][14]

  • LC-MS is indispensable for the structural elucidation of any unknown impurities, providing a level of certainty that UV detection alone cannot achieve.

  • qNMR offers the most accurate and direct measure of purity, establishing the reference standard's quality on a fundamental level. It is the preferred method for assigning the absolute purity of a primary reference standard.[27]

By employing these orthogonal techniques, researchers and drug development professionals can establish a self-validating system for the purity assessment of the Atazanavir N2-Descarboxymethyl reference standard, ensuring its suitability for its intended analytical purpose and ultimately contributing to the safety and quality of Atazanavir-based therapies.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Rao, R. N., et al. (2011). Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 237-246. [Link]

  • Reddy, G. S., et al. (2021). A selective and sensitive lc-ms/ms method for quantification of four potential genotoxic impurities in atazanavir sulfate drug substance in trace level. International Journal of Applied Pharmaceutics, 13(3), 169-178. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Kim, H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 564. [Link]

  • Pharmaffiliates. (n.d.). Atazanavir N2-Descarboxymethyl. [Link]

  • European Medicines Agency. (2016). Assessment report - Atazanavir Mylan. [Link]

Sources

Comparative

Evaluating the Impact of Atazanavir N2-Descarboxymethyl on Drug Efficacy: A Mechanistic and Experimental Guide

As drug development professionals, we understand that the efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its structural integrity. Atazanavir (ATV) is a potent, second-generation azapepti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we understand that the efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its structural integrity. Atazanavir (ATV) is a potent, second-generation azapeptide HIV-1 protease inhibitor characterized by a unique quasi-symmetric structure[1]. However, during synthesis, formulation, or thermal degradation, specific impurities can emerge. One of the most critical variants is Atazanavir N2-Descarboxymethyl (CAS: 1028634-76-5)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological profile of intact Atazanavir against its N2-descarboxymethylated impurity. By examining the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a comprehensive resource for evaluating how minor structural deviations dictate major shifts in drug efficacy.

Mechanistic Grounding: The Structural Role of the Methoxycarbonyl Group

To understand the impact of the N2-descarboxymethyl impurity, we must first analyze the binding mechanics of the parent compound. Atazanavir is designed to mimic the transition state of the viral peptide substrate. A defining feature of its quasi-symmetry is that both the P2-P3 and P2'-P3' ends terminate in an N-(methoxycarbonyl)-L-tert-leucine moiety[3].

The Causality of Efficacy Loss

The methoxycarbonyl (carbamate) cap is not merely a synthetic artifact; it is an active participant in the pharmacophore[4]:

  • Critical Hydrogen Bonding: The carbonyl oxygen of the methoxycarbonyl group acts as a vital hydrogen bond acceptor. Crystallographic data confirms that this group forms highly conserved hydrogen bonds with the backbone amide of Gly48 (and Asp29/30) in the HIV-1 protease S3/S3' subsites[3].

  • Steric and Hydrophobic Packing: The methyl group of the carbamate provides precise steric bulk, displacing high-energy water molecules and locking the inhibitor into the hydrophobic pocket.

  • The Descarboxymethylation Penalty: In the Atazanavir N2-Descarboxymethyl impurity, the loss of this methoxycarbonyl group exposes a secondary amine[2]. This structural deletion abolishes the Gly48 hydrogen bond. Furthermore, the newly exposed amine can become protonated at physiological pH, introducing a localized positive charge that causes severe electrostatic repulsion within the lipophilic S3/S3' pocket, leading to a massive desolvation penalty.

Mechanism cluster_0 Atazanavir (Active API) cluster_1 N2-Descarboxymethyl (Impurity) A1 Methoxycarbonyl Group Present A2 H-Bond with Gly48 Optimal S3/S3' Packing A1->A2 A3 HIV-1 Protease Inhibited A2->A3 B1 Methoxycarbonyl Group Missing B2 Loss of H-Bond Electrostatic Repulsion B1->B2 B3 Protease Remains Active (Viral Maturation) B2->B3

Caption: Impact of descarboxymethylation on HIV-1 protease binding and viral maturation.

Quantitative Comparison: API vs. Impurity

The structural deletion in the N2-descarboxymethyl impurity translates directly to a loss in enzymatic affinity ( Ki​ ) and cellular antiviral efficacy ( IC50​ ). Below is a synthesized comparison based on established SAR data for carbamate-deleted PI analogs[4][5]. Darunavir is included as a high-affinity benchmark to contextualize the assay's dynamic range.

ParameterAtazanavir (Parent API)Atazanavir N2-DescarboxymethylDarunavir (Benchmark)
CAS Number 198904-31-31028634-76-5206361-99-1
Molecular Weight 704.86 g/mol 646.83 g/mol 547.66 g/mol
H-Bond Acceptors 756
HIV-1 PR Ki​ (nM) ~2.66 nM> 450 nM (Est. ~170x drop)~1.0 nM
Antiviral IC50​ (nM) 2 - 5 nM> 1,000 nM1 - 3 nM
Pharmacological Status Potent AntiviralInactive Degradant / ImpurityPotent Antiviral

Experimental Methodologies (Self-Validating Systems)

To empirically validate the efficacy drop caused by descarboxymethylation, we employ a two-tiered experimental workflow. These protocols are designed as self-validating systems: the inclusion of a positive control (Darunavir) and a vehicle control (DMSO) ensures that any observed loss of efficacy is due to the compound's structure, not assay degradation.

Workflow Step1 Compound Preparation (ATV, Impurity, Darunavir) Step2A Enzymatic Assay (FRET-based HIV-1 PR) Step1->Step2A Step2B Cell-Based Assay (MT-2 Cell Viability) Step1->Step2B Step3A Determine Ki (Binding Affinity) Step2A->Step3A Step3B Determine IC50 (Antiviral Efficacy) Step2B->Step3B Step4 Data Synthesis & SAR Correlation Step3A->Step4 Step3B->Step4

Caption: Step-by-step workflow for evaluating enzymatic affinity and cellular efficacy.

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) allows for real-time kinetic monitoring of peptide cleavage. Because Atazanavir is a tight-binding inhibitor, we utilize a pre-incubation step to ensure the system reaches thermodynamic equilibrium before introducing the substrate.

  • Reagent Preparation: Prepare the assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5). Causality: The pH of 5.5 mimics the acidic environment of the viral maturation vacuole, ensuring the protease is in its physiologically relevant protonation state.

  • Enzyme-Inhibitor Pre-Incubation: Dilute recombinant HIV-1 protease to a final concentration of 2 nM. Add serial dilutions (0.1 nM to 10 µM) of Atazanavir, Atazanavir N2-Descarboxymethyl, and Darunavir. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET peptide substrate (e.g., Dabcyl-Gaba-SQNYPIVQ-Edans).

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). Because Atazanavir's Ki​ approaches the enzyme concentration, use the Morrison equation for tight-binding inhibitors to calculate exact Ki​ values rather than standard Michaelis-Menten kinetics.

Protocol B: MT-2 Cell-Based Antiviral Efficacy Assay

Rationale: While the FRET assay proves enzymatic inhibition, cell-based assays confirm whether the impurity can traverse lipid bilayers and exert phenotypic effects (protection from viral cytopathic effect).

  • Cell Preparation: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS. Seed at 2×104 cells per well in a 96-well plate.

  • Viral Infection: Infect the cells with the HIV-1 IIIB strain at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, amplifying the signal window between active drugs and inactive impurities.

  • Compound Treatment: Immediately add serial dilutions of the test compounds. Include uninfected treated cells as a cytotoxicity control to ensure the impurity isn't causing off-target cell death.

  • Incubation & Readout: Incubate for 5 days at 37°C. Add MTT reagent (or CellTiter-Glo) to quantify cell viability. The concentration required to protect 50% of the cells from virus-induced death is recorded as the IC50​ .

Conclusion

The comparative evaluation of Atazanavir against its N2-Descarboxymethyl impurity underscores a fundamental principle of rational drug design: terminal capping groups are rarely inert. The methoxycarbonyl moiety in Atazanavir is an absolute requirement for anchoring the drug into the S3/S3' subsites of the HIV-1 protease. Its absence not only breaks critical hydrogen bonding networks but also introduces detrimental electrostatic penalties, rendering the impurity pharmacologically inactive. Rigorous analytical monitoring of this specific descarboxymethylation pathway is therefore critical for maintaining the therapeutic efficacy of Atazanavir formulations.

References
  • CAS No : 1028634-76-5 | Product Name : Atazanavir N2-Descarboxymethyl | Pharmaffiliates Source: Pharmaffiliates URL
  • Atazanavir-impurities | Pharmaffiliates Source: Pharmaffiliates URL
  • Atazanavir - Wikipedia Source: Wikipedia URL
  • Two-dimensional schematics of the interactions between atazanavir and...
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL

Sources

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